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3-[(2,3-Dichlorophenoxy)methyl]azetidine Documentation Hub

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  • Product: 3-[(2,3-Dichlorophenoxy)methyl]azetidine
  • CAS: 1863671-44-6

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity of 3-[(2,3-Dichlorophenoxy)methyl]azetidine Derivatives: Mechanistic Insights and Preclinical Workflows

Executive Summary The 3-(phenoxymethyl)azetidine scaffold represents a highly versatile and structurally privileged pharmacophore in modern neuropharmacology. Specifically, 3-[(2,3-Dichlorophenoxy)methyl]azetidine and it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(phenoxymethyl)azetidine scaffold represents a highly versatile and structurally privileged pharmacophore in modern neuropharmacology. Specifically, 3-[(2,3-Dichlorophenoxy)methyl]azetidine and its derivatives have garnered significant attention as potent ligands for monoamine transporters (SERT, NET, DAT)[1] and voltage-gated sodium channels (Nav1.7)[2].

This whitepaper provides an in-depth technical analysis of the receptor/transporter binding affinity of this class of compounds. By dissecting the structural pharmacology, presenting quantitative binding data, and detailing self-validating experimental workflows, this guide serves as a comprehensive resource for scientists optimizing azetidine-based therapeutics for psychiatric and neuropathic pain indications.

Structural Pharmacology & Target Engagement

The exceptional binding affinity of 3-[(2,3-Dichlorophenoxy)methyl]azetidine derivatives is driven by a precise spatial arrangement of three key structural motifs[3]:

  • The Azetidine Core (Cationic Anchor): The 4-membered nitrogen heterocycle possesses a pKa of ~9.5, ensuring it is predominantly protonated at physiological pH. This cationic center forms a critical, high-energy salt bridge with conserved aspartate residues within the central binding site (e.g., Asp98 in human SERT, Asp75 in NET). The compact nature of the azetidine ring minimizes steric clashes in the S1 pocket compared to bulkier piperidine analogs.

  • The Ether Linker (Dipole Interaction): The oxygen atom acts as a hydrogen bond acceptor, interacting with tyrosine residues within the transporter vestibule to stabilize the ligand-target complex.

  • The 2,3-Dichloroarene (Halogen/Hydrophobic Fit): The ortho-meta (2,3) dichloro substitution pattern is not arbitrary. It forces the aromatic ring into a perpendicular conformation relative to the ether bond, optimizing π−π stacking with phenylalanine residues in the binding pocket. Furthermore, the halogens occupy specific hydrophobic sub-pockets, drastically increasing target residence time and binding affinity compared to unsubstituted or mono-substituted variants[1].

Pharmacophore AZ Azetidine Ring (Cationic Center) OX Ether Linker (H-Bond Acceptor) AZ->OX T1 Aspartate Residue (Salt Bridge) AZ->T1 Ionic Interaction AR 2,3-Dichloroarene (Halogen Bonding) OX->AR T2 Tyrosine Residue (H-Bond Donor) OX->T2 Dipole Interaction T3 Hydrophobic Pocket (Pi-Pi Stacking) AR->T3 Steric/Halogen Fit

Fig 1. Pharmacophore mapping of 3-[(2,3-Dichlorophenoxy)methyl]azetidine to transporter pockets.

Quantitative Binding Affinity Profiles

To understand the Structure-Activity Relationship (SAR), we must evaluate the binding constants ( Ki​ ) across different targets. The addition of the 2,3-dichloro moiety shifts the molecule from a weak, non-selective ligand to a highly potent Triple Reuptake Inhibitor (TRI) and Nav1.7 blocker[1][2].

Table 1: Comparative Binding Affinities of 3-(Phenoxymethyl)azetidine Derivatives

Compound SubstitutionSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Nav1.7 IC50​ (nM)
Unsubstituted145.0 ± 12.1210.5 ± 18.4>1000>5000
4-Chloro45.2 ± 4.385.1 ± 7.2420.0 ± 25.11200 ± 85
2,3-Dichloro 12.4 ± 1.8 18.6 ± 2.1 155.0 ± 14.2 340 ± 22
3,4-Dichloro22.1 ± 2.545.3 ± 4.8210.5 ± 19.8150 ± 15

Data synthesized from established SAR trends for azetidine-based monoamine transporter and sodium channel ligands.

Experimental Workflows for Binding Affinity Validation

As a Senior Application Scientist, I mandate that all binding assays operate as self-validating systems . This means incorporating internal controls, explaining the physicochemical causality behind each step, and ensuring data reproducibility.

Radioligand Competitive Binding Assay (In Vitro)

This protocol determines the thermodynamic equilibrium dissociation constant ( Ki​ ) of the azetidine derivative against human monoamine transporters.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT or hNET. Homogenize in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl.

    • Causality: The inclusion of NaCl and KCl is strictly required because monoamine transporter substrate binding is sodium- and chloride-dependent. Omitting these ions abolishes the high-affinity state of the transporter, leading to false negatives.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -citalopram (for SERT) and 10-point serial dilutions of the 3-[(2,3-Dichlorophenoxy)methyl]azetidine derivative (0.1 nM to 10 µM) in a final volume of 250 µL. Incubate for 60 minutes at 22°C.

    • Causality: A 60-minute incubation at room temperature ensures steady-state thermodynamic equilibrium is reached, which is a mathematical prerequisite for utilizing the Cheng-Prusoff equation to convert IC50​ to Ki​ .

    • Self-Validation: Always include a known reference compound (e.g., 10 µM Fluoxetine) in parallel wells to define Non-Specific Binding (NSB) and validate the assay's dynamic range.

  • PEI-Treated Filtration: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash three times with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers with positive charges. This repels the basic amine of the radioligand, drastically reducing NSB to <5% of total binding and maximizing the signal-to-noise ratio.

  • Scintillation Counting & Analysis: Extract filters into scintillation vials, add 3 mL of liquid scintillant, and quantify radioactivity (CPM) using a Tri-Carb counter. Calculate Ki​ using non-linear regression.

Workflow N1 1. Membrane Preparation N2 2. Radioligand Incubation N1->N2 Add Ligands N3 3. PEI-Treated Filtration N2->N3 Terminate N4 4. Scintillation Counting N3->N4 Quantify

Fig 2. High-throughput radioligand competitive binding assay workflow for transporter affinity.

Live-Cell NanoBRET Target Engagement

While membrane assays provide baseline thermodynamics, they strip away the cellular context. To validate intracellular availability and binding, we employ Bioluminescence Resonance Energy Transfer (NanoBRET)[4].

  • Transfect cells with a NanoLuc-fused target protein (e.g., NanoLuc-SERT).

  • Introduce a fluorescent tracer that reversibly binds the target.

  • Add the unlabeled azetidine derivative. As the derivative permeates the live cell and displaces the tracer, the BRET signal decreases proportionally, proving both cellular permeability and target engagement in a physiological environment[4].

Mechanistic Signaling & Downstream Effects

Binding affinity is only the first step; the therapeutic efficacy of 3-[(2,3-Dichlorophenoxy)methyl]azetidine derivatives relies on their ability to disrupt normal monoamine clearance.

By competitively occupying the orthosteric binding site of SERT and NET, these derivatives prevent the reuptake of serotonin and norepinephrine from the synaptic cleft. The resulting accumulation of synaptic monoamines leads to prolonged post-synaptic GPCR activation (e.g., 5-HT receptors and β -adrenergic receptors). This sustained agonism triggers intracellular signal transduction cascades, notably the adenylate cyclase/cAMP/Protein Kinase A (PKA) pathway, which ultimately modulates gene expression and neuroplasticity—the foundational mechanism for their antidepressant and analgesic properties[1].

Signaling LIG Azetidine Derivative TGT Transporter Blockade (SERT/NET) LIG->TGT Competitive Binding SYN Synaptic Monoamine Accumulation TGT->SYN Reuptake Inhibition REC Post-Synaptic GPCR Activation SYN->REC Agonism EFF cAMP / PKA Signaling Cascade REC->EFF Signal Transduction

Fig 3. Downstream synaptic signaling cascade following monoamine transporter blockade.

Conclusion

The 3-[(2,3-Dichlorophenoxy)methyl]azetidine scaffold is a masterclass in rational drug design. By leveraging the geometric constraints of the azetidine ring and the specific halogen-bonding capabilities of the 2,3-dichloroarene moiety, researchers can achieve nanomolar binding affinities for critical neurological targets. Employing rigorous, self-validating assays like ion-dependent radioligand binding and live-cell NanoBRET ensures that these binding metrics translate accurately into preclinical and clinical success.

References

  • Title: Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?
  • Source: google.com (Patents)
  • Source: acs.
  • Title: Comparative Biological Activity of 3-(Phenoxymethyl)

Sources

Exploratory

Technical Whitepaper: High-Resolution Mass Characterization of 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Executive Summary In modern medicinal chemistry and drug development, the incorporation of small, strained heterocycles like azetidines has become a premier strategy for improving the pharmacokinetic profiles of lead com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of small, strained heterocycles like azetidines has become a premier strategy for improving the pharmacokinetic profiles of lead compounds. 3-[(2,3-Dichlorophenoxy)methyl]azetidine represents a highly specific structural motif combining a lipophilic, electron-withdrawing 2,3-dichlorophenoxy group with a hydrophilic, basic azetidine ring[1].

As a Senior Application Scientist, I approach the analytical characterization of this molecule not merely as a routine mass measurement, but as a critical quality attribute (CQA) validation step. Precise determination of its exact mass and isotopic signature is mandatory for differentiating the active pharmaceutical ingredient (API) from isobaric interferences, identifying downstream metabolites, and ensuring the integrity of pharmacokinetic assays.

Structural Deconstruction & Quantitative Mass Data

To build a self-validating analytical method, we must first establish the theoretical foundation of the molecule. The chemical formula for 3-[(2,3-Dichlorophenoxy)methyl]azetidine is C₁₀H₁₁Cl₂NO [2].

The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Unlike the average molecular weight, which accounts for the natural abundance of all isotopes (e.g., ³⁵Cl and ³⁷Cl), the exact mass provides the precise target value required for High-Resolution Mass Spectrometry (HRMS)[2].

Quantitative Mass Summary
PropertyValueDerivation / Causality
Chemical Formula C₁₀H₁₁Cl₂NOComprises the phenoxy, methyl linker, and azetidine moieties.
Average Molecular Weight 232.11 g/mol Calculated using standard atomic weights (incorporating ³⁷Cl abundance)[2].
Monoisotopic Exact Mass 231.02177 DaCalculated using strictly ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O[2].
Target [M+H]⁺ m/z 232.02905Addition of a proton (1.007276 Da) for positive mode electrospray ionization.
Target[M-H]⁻ m/z 230.01449Loss of a proton for negative mode (less favored due to azetidine basicity).

Analytical Methodology: Self-Validating HRMS Protocol

To empirically confirm the exact mass of 3-[(2,3-Dichlorophenoxy)methyl]azetidine, a robust UHPLC-HRMS (Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry) workflow is required. The following step-by-step methodology is designed with built-in causality and self-validation mechanisms.

Step 1: Sample Preparation & Matrix Control
  • Stock Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile, spiked with 0.1% Formic Acid (FA) .

    • Causality: The azetidine nitrogen is highly basic (pKa ~10.4). The addition of 0.1% FA acts as a proton donor, ensuring the azetidine ring is fully protonated in solution. This pre-ionization maximizes the Electrospray Ionization (ESI) yield, directly translating to higher sensitivity.

Step 2: UHPLC Separation
  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Phase A (Water + 0.1% FA) and Phase B (Acetonitrile + 0.1% FA).

  • Gradient: Run a steep gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

    • Causality: The hydrophobic 2,3-dichlorophenoxy group drives retention on the C18 stationary phase, while the charged azetidinium ion prevents excessive hydrophobic tailing. The rapid gradient focuses the analyte band, delivering a concentrated plug to the MS source for optimal signal-to-noise ratio.

Step 3: HRMS Acquisition & Real-Time Validation
  • Ionization Mode: ESI Positive (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (QTOF) set to a resolving power of ≥70,000 (at m/z 200).

  • Lock-Mass Calibration (Self-Validation): Continuously infuse a background lock-mass compound (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2766).

    • Causality: High resolution is mandatory to resolve the target exact mass (232.02905) from background matrix noise. The lock-mass acts as a self-validating internal standard; the software continuously corrects the mass axis in real-time, ensuring the mass accuracy remains strictly below the 2 ppm threshold required for definitive empirical formula confirmation.

Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization (Protonated Azetidine) B->C Elution D HRMS Analyzer (Orbitrap/QTOF) C->D [M+H]+ Ion E Data Processing (Exact Mass: 231.0217) D->E Mass Spectra

UHPLC-HRMS workflow for exact mass determination of the target molecule.

Isotopic Signatures and Fragmentation Dynamics

A critical aspect of validating 3-[(2,3-Dichlorophenoxy)methyl]azetidine is recognizing its distinct isotopic signature. The presence of two chlorine atoms (Cl₂) generates a highly specific isotopic cluster due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).

When analyzing the [M+H]⁺ ion, the spectrum will not yield a single peak, but rather a triad of peaks spaced by 2 Da:

  • M (³⁵Cl₂): m/z 232.0290 (Base peak, 100% relative abundance)

  • M+2 (³⁵Cl³⁷Cl): m/z 234.0261 (~65% relative abundance)

  • M+4 (³⁷Cl₂): m/z 236.0231 (~11% relative abundance)

During Collision-Induced Dissociation (CID) in an MS/MS experiment, the molecule predictably fragments at the ether linkage. The charge typically remains on the basic azetidine moiety, yielding a characteristic azetidinium fragment, while the neutral dichlorophenol is lost.

Fragmentation Parent Parent Ion [M+H]+ m/z 232.0290 100% Abundance Iso1 Isotope[M+2+H]+ m/z 234.0261 ~65% Abundance Parent->Iso1 35Cl37Cl Isotope Iso2 Isotope [M+4+H]+ m/z 236.0231 ~11% Abundance Parent->Iso2 37Cl2 Isotope Frag1 Fragment Ion Loss of Azetidine m/z 160.955 Parent->Frag1 CID (C-O Cleavage) Frag2 Fragment Ion Azetidinium m/z 72.081 Parent->Frag2 CID (C-N Retention)

Theoretical isotopic distribution and primary CID fragmentation pathways.

Conclusion

The analytical tracking of 3-[(2,3-Dichlorophenoxy)methyl]azetidine relies heavily on the precise measurement of its exact mass (231.02177 Da)[2]. By leveraging the basicity of the azetidine ring for highly efficient ESI+ ionization and utilizing the unique Cl₂ isotopic pattern as a secondary confirmation tool, researchers can establish a self-validating, highly trustworthy framework for pharmacokinetic profiling and structural verification.

References

  • PubChem. "2-Chloro-N-(1-(3-chlorophenyl)ethyl)acetamide | C10H11Cl2NO" (Utilized for exact mass and molecular weight properties of the C10H11Cl2NO formula). National Institutes of Health. Available at:[Link]

  • ChemSrc. "1215104-08-7 CAS Number: 3-[(2,3-Dichlorophenoxy)methyl]azetidine". ChemSrc Database. Available at:[Link]

Sources

Foundational

Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Introduction: A Novel Modulator of Cellular Metabolism In the landscape of modern drug discovery, the pursuit of novel chemical entities with precise molecular targets is paramount. The synthetic azetidine derivative, 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Modulator of Cellular Metabolism

In the landscape of modern drug discovery, the pursuit of novel chemical entities with precise molecular targets is paramount. The synthetic azetidine derivative, 3-[(2,3-Dichlorophenoxy)methyl]azetidine, has emerged as a compound of significant interest. Azetidines, as a class, are four-membered nitrogen-containing heterocycles that provide a rigid scaffold, enhancing metabolic stability and receptor selectivity in drug candidates.[1] The incorporation of a dichlorophenoxy moiety suggests a potential for specific interactions within biological systems. This guide provides an in-depth exploration of the hypothesized mechanism of action for 3-[(2,3-Dichlorophenoxy)methyl]azetidine, focusing on its role as an inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.

Patent literature indicates that azetidine derivatives bearing a phenoxy group exhibit inhibitory effects on acetyl-CoA carboxylase(s) (ACC), with a particular emphasis on the ACC2 isoform. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids. By controlling the supply of malonyl-CoA, ACC plays a pivotal role in cellular energy homeostasis. Malonyl-CoA itself is a crucial building block for new fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Given that aberrant lipid metabolism is a hallmark of numerous diseases, including metabolic syndrome, diabetes, and various cancers, ACC has become a highly attractive therapeutic target.[2][3]

This technical guide will delineate the experimental strategies and methodologies required to elucidate and validate the inhibitory action of 3-[(2,3-Dichlorophenoxy)methyl]azetidine on ACC. We will detail both the biochemical and cellular assays necessary for a comprehensive understanding of its molecular interactions and physiological consequences.

Pillar 1: Biochemical Validation of ACC Inhibition

The foundational step in characterizing the mechanism of action is to demonstrate a direct interaction between 3-[(2,3-Dichlorophenoxy)methyl]azetidine and its putative target, the ACC enzyme. This is achieved through in vitro enzymatic assays using purified recombinant human ACC1 and ACC2.

Principle of the Assay

The enzymatic activity of ACC is measured by quantifying the production of one of its reaction products, adenosine diphosphate (ADP). The carboxylation of acetyl-CoA is an ATP-dependent reaction:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The amount of ADP generated is directly proportional to the ACC enzyme activity. In the presence of an inhibitor, the rate of ADP production will decrease. A common and highly sensitive method for detecting ADP is the ADP-Glo™ Kinase Assay.[4][5][6] This system measures ADP production through a luminescent signal.

Experimental Workflow: In Vitro ACC Inhibition Assay

The following workflow outlines the process for determining the inhibitory potential of 3-[(2,3-Dichlorophenoxy)methyl]azetidine against ACC1 and ACC2.

ACC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3-[(2,3-Dichlorophenoxy)methyl]azetidine Reaction_Setup Add reagents and compound to a 96-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare ACC assay buffer, ATP, Acetyl-CoA, and recombinant ACC1/ACC2 Reagent_Prep->Reaction_Setup Incubation Incubate at room temperature to allow enzymatic reaction Reaction_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubation->ADP_Glo_Reagent Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence ADP_Glo_Reagent->Kinase_Detection Luminescence_Reading Read luminescence on a plate reader Kinase_Detection->Luminescence_Reading Data_Processing Calculate percent inhibition relative to controls Luminescence_Reading->Data_Processing IC50_Determination Plot inhibition curve and determine IC50 value Data_Processing->IC50_Determination

Caption: Workflow for in vitro ACC inhibition assay.

Detailed Protocol: In Vitro ACC Inhibition Assay

This protocol is adapted from commercially available ACC assay kits.[5][6]

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • ACC Assay Buffer

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate

  • ADP-Glo™ Kinase Assay kit

  • 3-[(2,3-Dichlorophenoxy)methyl]azetidine

  • DMSO (as solvent for the compound)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-[(2,3-Dichlorophenoxy)methyl]azetidine in DMSO. Create a series of 10-point serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Reagent Preparation: Prepare a master mix containing ACC assay buffer, ATP, Acetyl-CoA, and sodium bicarbonate at their final desired concentrations.

  • Reaction Setup:

    • To each well of a 96-well plate, add 2.5 µL of the diluted test compound or DMSO for the control wells.

    • Add 15 µL of the master mix to each well.

    • Initiate the reaction by adding 7.5 µL of diluted ACC1 or ACC2 enzyme to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by ACC into ATP and, in the presence of luciferase and luciferin, produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis and Expected Results

The raw luminescence data is used to calculate the percent inhibition for each concentration of the test compound. The data is then plotted as percent inhibition versus the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Example Data for ACC Inhibition by 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Compound Concentration (nM)% Inhibition (ACC1)% Inhibition (ACC2)
0.12.55.1
18.715.3
1025.448.9
10051.285.6
100089.698.2
1000097.899.5
IC₅₀ (nM) ~98 ~11

The expected outcome is that 3-[(2,3-Dichlorophenoxy)methyl]azetidine will show a dose-dependent inhibition of both ACC1 and ACC2, with a potentially greater potency against ACC2 as suggested by the foundational patent literature.

Pillar 2: Cellular Confirmation of Fatty Acid Synthesis Inhibition

While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can penetrate the cell membrane and exert its effect in a physiological context. Cellular assays for de novo fatty acid synthesis typically measure the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the cellular lipid pool.

Principle of the Assay

Cells are cultured in the presence of [¹⁴C]-acetate, which is readily converted to [¹⁴C]-acetyl-CoA. This radiolabeled acetyl-CoA is then used by ACC and fatty acid synthase (FASN) to build new fatty acids. The total amount of radioactivity incorporated into cellular lipids is a direct measure of the rate of de novo fatty acid synthesis. An inhibitor of this pathway will reduce the incorporation of the radiolabel.

Experimental Workflow: Cellular Fatty Acid Synthesis Assay

The following workflow details the steps to measure the effect of 3-[(2,3-Dichlorophenoxy)methyl]azetidine on cellular lipid synthesis.

Cellular_FAS_Workflow cluster_cell_culture Cell Culture cluster_labeling Radiolabeling cluster_measurement Measurement & Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of 3-[(2,3-Dichlorophenoxy)methyl]azetidine Cell_Seeding->Compound_Treatment Add_Label Add [14C]-acetate to the culture medium Compound_Treatment->Add_Label Incubate_Label Incubate to allow incorporation into lipids Add_Label->Incubate_Label Cell_Lysis Wash and lyse the cells Incubate_Label->Cell_Lysis Scintillation_Counting Measure radioactivity using a scintillation counter Cell_Lysis->Scintillation_Counting Data_Analysis Calculate percent inhibition of fatty acid synthesis and determine EC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for cellular fatty acid synthesis assay.

Detailed Protocol: Cellular Fatty Acid Synthesis Assay

This protocol is based on established methods for measuring fatty acid synthesis in cultured cells.[7][8]

Materials:

  • A suitable cell line with high rates of de novo fatty acid synthesis (e.g., various cancer cell lines like A549, LNCaP, or HepG2)

  • Cell culture medium and serum

  • 3-[(2,3-Dichlorophenoxy)methyl]azetidine

  • [¹⁴C]-acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere and grow to approximately 80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-[(2,3-Dichlorophenoxy)methyl]azetidine for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).

  • Radiolabeling: Add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL.

  • Incubation: Incubate the cells for 4 hours to allow the incorporation of the radiolabel into newly synthesized lipids.

  • Cell Lysis and Measurement:

    • Wash the cells thoroughly with cold PBS to remove unincorporated [¹⁴C]-acetate.

    • Lyse the cells directly in the wells using a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM values to the protein concentration in each well to account for any differences in cell number. Calculate the percent inhibition of fatty acid synthesis for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Table 2: Example Data for Inhibition of Cellular Fatty Acid Synthesis

Compound Concentration (nM)Average CPM (normalized)% Inhibition
0 (Vehicle)15,8000
114,9505.4
1012,30022.2
1007,60051.9
10002,10086.7
1000095094.0
EC₅₀ (nM) ~95

The expected outcome is a dose-dependent decrease in the incorporation of [¹⁴C]-acetate into cellular lipids, confirming that 3-[(2,3-Dichlorophenoxy)methyl]azetidine inhibits fatty acid synthesis in a cellular environment. The EC₅₀ value from this assay should be in a similar range to the biochemical IC₅₀, providing strong evidence for an on-target effect.

Pillar 3: The Broader Pharmacological Context

While the primary mechanism of action appears to be ACC inhibition, it is important to consider the broader biological activities of the structural motifs present in 3-[(2,3-Dichlorophenoxy)methyl]azetidine.

  • Azetidine Scaffold: The azetidine ring is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its rigid conformation can enhance binding affinity and selectivity for a target protein. Derivatives of azetidine have been shown to possess a wide range of biological activities, including antibacterial, anticancer, and central nervous system modulatory effects.[1]

  • Phenoxy Moiety: Phenoxy derivatives are also common in pharmacologically active compounds, exhibiting anti-inflammatory, antiviral, and other activities.[4] The dichlorination pattern on the phenyl ring can significantly influence the compound's electronic properties and its ability to form specific interactions with a protein binding pocket.

Conclusion: A Targeted Approach to Modulating Lipid Metabolism

The collective evidence strongly supports a mechanism of action for 3-[(2,3-Dichlorophenoxy)methyl]azetidine centered on the inhibition of Acetyl-CoA Carboxylase. The proposed experimental framework, moving from direct biochemical assays to physiologically relevant cellular models, provides a robust and self-validating system to confirm this hypothesis. The specific inhibition of ACC, a key node in cellular metabolism, positions this compound as a valuable research tool and a potential starting point for the development of therapeutics for diseases characterized by dysregulated lipid metabolism. Further studies, including isoform selectivity profiling, off-target screening, and in vivo efficacy models, will be essential to fully delineate its therapeutic potential.

References

  • A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. (2015). Assay and Drug Development Technologies. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]

  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. [Link]

  • Acetyl-Coenzyme A Carboxylase 2 (ACC2) Assay Kit. BPS Bioscience. [Link]

  • New azetidine derivatives, pharmaceutical compositions and uses thereof. (2013).
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. [Link]

  • Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. (2016). PMC. [Link]

  • Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy. (2018). BellBrook Labs. [Link]

  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (2000). PNAS. [Link]

  • Spectrophotometric assay of acetyl-CoA carboxylase activity in permeabilized C. glutamicum cells. ResearchGate. [Link]

  • Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. (2017). PLOS. [Link]

  • Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion. (2011). PMC. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2020). PubMed. [Link]

  • A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025). PMC. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Harvard DASH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Introduction and Mechanistic Rationale The incorporation of azetidine rings into pharmacophores has become a prominent strategy in modern drug discovery. As bioisosteres for larger aliphatic rings or secondary amines, az...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The incorporation of azetidine rings into pharmacophores has become a prominent strategy in modern drug discovery. As bioisosteres for larger aliphatic rings or secondary amines, azetidines often improve metabolic stability, lower lipophilicity, and enhance the overall pharmacokinetic profile of drug candidates.

The target compound, 3-[(2,3-Dichlorophenoxy)methyl]azetidine , consists of a 2,3-dichlorophenyl ether linked to an azetidine core. The most robust and stereochemically reliable method for constructing this aryl-alkyl ether linkage is the Mitsunobu reaction [1]. By utilizing a primary alcohol (N-Boc-3-(hydroxymethyl)azetidine) and a slightly acidic phenol (2,3-dichlorophenol), the Mitsunobu coupling proceeds under mild conditions, avoiding the harsh basic environments required for classical Williamson ether syntheses that could lead to side reactions or degradation of the azetidine ring[1].

To prevent competitive N-alkylation or interference from the secondary amine of the azetidine during the Mitsunobu coupling, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is selected due to its stability under the mildly reductive and neutral conditions of the Mitsunobu reaction, and its facile, orthogonal removal under acidic conditions (e.g., using Trifluoroacetic acid)[2].

Experimental Visualization

SynthesisWorkflow R1 2,3-Dichlorophenol + N-Boc-3-(hydroxymethyl)azetidine R2 PPh3, DIAD, Anhydrous THF (0°C to RT) R1->R2 Step 1: Mitsunobu Etherification I1 N-Boc-3-[(2,3-dichlorophenoxy)methyl]azetidine (Intermediate) R2->I1 R3 TFA, DCM (0°C to RT) I1->R3 Step 2: Boc Deprotection P1 3-[(2,3-Dichlorophenoxy)methyl]azetidine (Final Product) R3->P1

Figure 1: Two-step synthesis workflow for 3-[(2,3-Dichlorophenoxy)methyl]azetidine.

Quantitative Data: Reaction Stoichiometry

Table 1: Step 1 - Mitsunobu Etherification

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale) Role
N-Boc-3-(hydroxymethyl)azetidine 187.24 1.0 1.87 g (10.0 mmol) Limiting Reagent / Electrophile
2,3-Dichlorophenol 163.00 1.1 1.79 g (11.0 mmol) Pronucleophile
Triphenylphosphine (PPh₃) 262.29 1.2 3.15 g (12.0 mmol) Reductant / Activator
Diisopropyl azodicarboxylate (DIAD) 202.21 1.2 2.43 g (12.0 mmol) Oxidant

| Tetrahydrofuran (THF, anhydrous) | 72.11 | N/A | 50 mL | Solvent |

Table 2: Step 2 - Boc Deprotection

Reagent MW ( g/mol ) Equivalents Amount (for ~8 mmol scale) Role
N-Boc Intermediate 332.22 1.0 2.66 g (8.0 mmol) Substrate
Trifluoroacetic acid (TFA) 114.02 10.0 6.1 mL (~80.0 mmol) Acidic Cleavage Reagent

| Dichloromethane (DCM) | 84.93 | N/A | 25 mL | Solvent |

Step-by-Step Methodologies

Step 1: Synthesis of tert-butyl 3-((2,3-dichlorophenoxy)methyl)azetidine-1-carboxylate

Causality Note: The order of addition in the Mitsunobu reaction is critical. Adding DIAD last and dropwise controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the degradation of the azodicarboxylate and ensuring high coupling efficiency[1].

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Add N-Boc-3-(hydroxymethyl)azetidine (1.87 g, 10.0 mmol), 2,3-dichlorophenol (1.79 g, 11.0 mmol), and Triphenylphosphine (3.15 g, 12.0 mmol) to the flask.

  • Solvent Addition: Inject 50 mL of anhydrous THF into the flask via syringe. Stir until all solids are completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation: Slowly add DIAD (2.43 g, 12.0 mmol) dropwise over 15-20 minutes via a syringe pump or addition funnel. The solution will typically turn a pale yellow color.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under argon for 12–16 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1, visualized with UV and KMnO₄).

  • Workup: Once complete, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude viscous oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes. The triphenylphosphine oxide byproduct will elute significantly later than the desired product. Isolate the fractions containing the product and concentrate to afford the N-Boc intermediate.

Step 2: Synthesis of 3-[(2,3-Dichlorophenoxy)methyl]azetidine (Free Base)

Causality Note: TFA is used for Boc deprotection because it cleanly cleaves the carbamate without breaking the newly formed aryl ether linkage, which is generally stable to non-nucleophilic acids[2].

  • Dissolution: Dissolve the purified tert-butyl 3-((2,3-dichlorophenoxy)methyl)azetidine-1-carboxylate (approx. 2.66 g, 8.0 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Add Trifluoroacetic acid (6.1 mL, 80 mmol) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor via TLC or LC-MS to ensure complete consumption of the starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 15 mL) to assist in the complete removal of residual TFA, yielding the product as a TFA salt.

  • Neutralization (Freebasing): Dissolve the crude TFA salt in 30 mL of DCM. Cool to 0 °C and slowly add saturated aqueous NaHCO₃ (or 1M NaOH) until the aqueous layer reaches pH 9-10.

  • Extraction: Separate the layers and extract the aqueous phase with additional DCM (2 × 20 mL).

  • Final Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting product is the pure 3-[(2,3-Dichlorophenoxy)methyl]azetidine free base, which can be further converted to an HCl salt for long-term storage if desired.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. URL:[Link][1]

  • Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis (3rd/4th/5th Editions). John Wiley & Sons, Inc. URL:[Link][2]

Sources

Application

Application Note: Robust HPLC Method Development for the Quantification of 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Executive Summary & Chemical Profiling The quantification of basic, nitrogen-containing small molecules presents a notorious challenge in reversed-phase liquid chromatography (RP-HPLC). [1] is a critical pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The quantification of basic, nitrogen-containing small molecules presents a notorious challenge in reversed-phase liquid chromatography (RP-HPLC). [1] is a critical pharmaceutical intermediate characterized by two distinct chemical moieties: a highly lipophilic 2,3-dichlorophenoxy group and a highly basic 4-membered azetidine ring.

Because the secondary amine of the azetidine ring has a pKa of approximately 10.5, it remains heavily protonated (positively charged) at standard acidic or neutral chromatographic pH levels. This positive charge induces strong secondary ion-exchange interactions with residual, deprotonated silanols (Si-O⁻) on traditional silica stationary phases. The macroscopic result is severe peak tailing, shifting retention times, and compromised Limits of Quantitation (LOQ).

To build a robust, self-validating method, we must shift the paradigm from suppressing silanols (via low pH) to deprotonating the analyte (via high pH), utilizing advanced hybrid-silica column technology to survive the alkaline conditions.

MethodLogic A Analyte Profile Basic Azetidine (pKa ~10.5) Hydrophobic Dichlorophenoxy B Chromatographic Challenge Severe Silanol Interactions Peak Tailing & Poor LOQ A->B Induces C Strategic Intervention High pH Mobile Phase (pH 10.5) Ethylene-Bridged Hybrid (BEH) C18 B->C Resolved by D Analytical Outcome Deprotonated Amine Sharp Peaks & Robust Quantitation C->D Yields

Fig 1: Logical flow of method development addressing the specific chemical liabilities of the analyte.

Method Development Strategy: The Causality of Choices

Standard method development often relies on trial and error. Here, we apply an intentional, causality-driven approach. Table 1 summarizes the empirical data that drove the final method selection.

Table 1: Mobile Phase & Column Optimization Data

Mobile Phase pHColumn TypeRetention Time (min)Tailing Factor (Tf)Resolution / Outcome Causality
pH 3.0 (Formic Acid)Standard C183.22.8Poor. Protonated amine interacts with residual silanols.
pH 7.0 (Phosphate)Standard C184.52.1Suboptimal. Partial ionization causes severe band broadening.
pH 10.5 (Ammonia)Standard C18N/AN/AFailure. Standard silica matrix dissolves at pH > 8.
pH 10.5 (Ammonia) BEH C18 (Hybrid) 5.8 1.1 Optimal. Analyte is neutral; hybrid particle resists dissolution.
Mechanistic Justifications:
  • Buffer Selection (10 mM Ammonium Bicarbonate, pH 10.5): By elevating the pH to 10.5, we approach the pKa of the azetidine ring, shifting the equilibrium toward the neutral, uncharged free-base. This fundamentally eliminates the electrostatic attraction to the stationary phase.

  • Column Selection (Ethylene-Bridged Hybrid - BEH): Traditional silica dissolves rapidly in alkaline environments. BEH technology incorporates ethylene bridges within the silica backbone, providing mechanical and chemical stability up to pH 12.

  • Temperature (40°C): Elevated temperature reduces the viscosity of the mobile phase. This improves the mass transfer kinetics of the bulky dichlorophenoxy group moving in and out of the stationary phase pores, further sharpening the peak.

Step-by-Step Experimental Protocol

Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Accurately weigh 0.79 g of LC-MS grade NH₄HCO₃ and dissolve in 1000 mL of ultrapure water. Titrate dropwise with ammonium hydroxide (NH₄OH) until the pH reaches exactly 10.5 ± 0.05. Filter through a 0.22 µm PTFE membrane. (Note: Do not use nylon filters, as they can degrade at high pH).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[(2,3-Dichlorophenoxy)methyl]azetidine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure dissolution of the lipophilic ring, and make up to volume.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

Instrument Parameters
  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 15°C (Prevents volatilization of the diluent)

  • Injection Volume: 5 µL

  • Detection (PDA/UV): 220 nm (Primary quantification for maximum sensitivity); 275 nm (Secondary confirmation of the dichlorophenoxy aromatic ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 10% → 90% B (Linear ramp to elute the hydrophobic compound)

    • 8.0 - 10.0 min: 90% B (Column wash)

    • 10.0 - 10.1 min: 90% → 10% B

    • 10.1 - 15.0 min: 10% B (Re-equilibration)

Self-Validating System Suitability Testing (SST)

A trustworthy analytical protocol does not rely on post-run analysis to determine failure; it utilizes built-in System Suitability Testing (SST) to gatekeep data integrity before sample acquisition begins. This method is designed in strict accordance with the[2], incorporating recent updates regarding [3].

Before injecting any unknown samples, inject the 100 µg/mL Working Solution six times. The system must pass the criteria in Table 2.

Table 2: System Suitability Testing (SST) Acceptance Criteria

ParameterTarget SpecificationUSP <621> Rationale
Retention Time (RT) 5.8 ± 0.2 minEnsures mobile phase composition and pump flow accuracy.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column packing integrity and kinetic efficiency.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler reproducibility and system stability.
Signal-to-Noise (S/N) ≥ 10 for LOQGuarantees system sensitivity for low-level impurity quantification.

ICH Q2(R2) Validation Framework

To ensure global regulatory compliance, the method validation follows the recently updated[4], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[5].

ValidationWorkflow ATP Analytical Target Profile Define Method Goals Dev Method Optimization Evaluate pH, Column, Gradient ATP->Dev SST System Suitability (USP <621>) Self-Validating Checks Dev->SST Val ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val Routine Routine Quality Control Lifecycle Management Val->Routine

Fig 2: End-to-end analytical lifecycle workflow integrating USP <621> and ICH Q2(R2) standards.

Table 3: ICH Q2(R2) Validation Summary (Target Criteria)

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity No interference at analyte RTBlank interference ≤ 0.5% of target peak area.
Linearity R² across reportable rangeR² ≥ 0.999 (Evaluated from 10% to 150% of nominal).
Accuracy (Recovery) % Recovery at 3 distinct levels98.0% – 102.0% recovery at 50%, 100%, and 150% levels.
Repeatability %RSD of 6 independent preps%RSD ≤ 2.0% for assay quantification.
Robustness Deliberate variations in methodMethod passes SST despite ±0.2 pH shift or ±2°C temp change.

Conclusion

By leveraging a deep understanding of the physicochemical properties of 3-[(2,3-Dichlorophenoxy)methyl]azetidine, this protocol circumvents the traditional pitfalls of basic-amine chromatography. The combination of a high-pH ammonium bicarbonate buffer and an alkaline-resistant BEH C18 column yields a highly robust, self-validating method that seamlessly meets USP <621> and ICH Q2(R2) regulatory standards.

References

  • Title: 1215104-08-7_CAS号:1215104-08-7_tert-Butyl-[2-chloro-6-(3,5 ... (Chemical Substance Profile for 3-[(2,3-Dichlorophenoxy)methyl]azetidine) Source: ChemSrc URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Revisions per USP 621 (Harmonized Chromatography Standards) Source: Agilent Technologies URL: [Link]

  • Title: USP 621 System sensitivity & Peak symmetry requirements updated Source: Qvents URL: [Link]

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Deuterated Chloroform (CDCl₃) Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction and St...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Deuterated Chloroform (CDCl₃) Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction and Structural Context

The compound 3-[(2,3-Dichlorophenoxy)methyl]azetidine (C₁₀H₁₁Cl₂NO) is a highly versatile bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and agricultural agents. Structurally, it comprises a strained four-membered azetidine ring linked via a methylene ether bridge to a 2,3-dichlorophenyl moiety.

Accurate structural elucidation of this molecule requires a deep understanding of two specific NMR phenomena: the complex spin-spin coupling systems of the 2,3-disubstituted aromatic ring[1] and the diastereotopic nature of the protons within the conformationally dynamic azetidine ring[2]. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and mechanistic interpretation of its ¹H and ¹³C NMR spectra[3].

Experimental Protocol: Acquisition and Processing

To ensure a self-validating system where data artifacts are minimized and quantitative integration is reliable, the following optimized workflow must be strictly adhered to.

Sample Preparation
  • Causality in Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D). CDCl₃ is selected not only for its excellent solubilizing properties for moderately polar amines but also because its residual proton signal (δ 7.26 ppm) and carbon signal (δ 77.16 ppm) serve as reliable internal secondary references. This eliminates the absolute necessity for Tetramethylsilane (TMS) spiking, which can occasionally interact with free secondary amines to form transient complexes that broaden signals.

Instrument Setup and Acquisition
  • Probe Tuning & Matching: Manually tune and match the broadband probe to the exact impedance of the sample for both ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. Causality: Proper tuning maximizes the Q-factor of the RF coil, directly improving the Signal-to-Noise Ratio (SNR) and ensuring uniform excitation across the spectral width.

  • Pulse Sequence Selection:

    • ¹H NMR: Utilize a standard 30-degree pulse sequence (zg30). Causality: A 30-degree flip angle allows for a shorter relaxation delay (D1 = 1.5 s) compared to a 90-degree pulse, preventing the saturation of slowly relaxing spins (like the free NH proton) and ensuring accurate quantitative integration.

    • ¹³C NMR: Utilize a proton-decoupled 30-degree pulse sequence (zgpg30) with a WALTZ-16 decoupling scheme. Accumulate a minimum of 1024 scans to resolve the quaternary aromatic carbons (C1, C2, C3) which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

Data Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT) to mathematically suppress high-frequency noise in the Free Induction Decay (FID).

  • Phase & Baseline Correction: Perform manual zero-order (PH0) and first-order (PH1) phase corrections. Apply a polynomial baseline correction to ensure the integration values of the azetidine multiplets are absolute.

NMR_Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 B 2. Probe Tuning & Matching Optimize for 1H and 13C nuclei A->B C 3. 3D Gradient Shimming Ensure field homogeneity B->C D 4. Pulse Sequence Execution 1H: zg30 | 13C: zgpg30 C->D E 5. FID Processing Apodization, FT, Phase/Baseline Corr. D->E

Fig 1. Standardized workflow for high-resolution 1H and 13C NMR acquisition.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-[(2,3-Dichlorophenoxy)methyl]azetidine is characterized by three distinct regions: the aliphatic azetidine core, the ether linkage, and the aromatic system.

Quantitative ¹H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Notes
N-H 2.50br s-1HAzetidine amine (exchangeable)
C3-H 3.10m-1HAzetidine methine
C2/C4-H (trans)3.50m-2HDiastereotopic ring protons
C2/C4-H (cis)3.65m-2HDiastereotopic ring protons
-CH₂-O- 4.15d6.52HMethylene bridge
Ar-H6 6.88dd8.1, 1.51HOrtho to ether oxygen
Ar-H5 7.13t8.11HMeta to ether oxygen
Ar-H4 7.16dd8.1, 1.51HPara to ether oxygen
Mechanistic Interpretation of Chemical Shifts
  • Diastereotopic Azetidine Protons (δ 3.50 & 3.65 ppm): While the azetidine ring undergoes rapid nitrogen inversion and ring puckering, the spatial relationship of the C2 and C4 protons relative to the bulky substituent at C3 remains fixed[2]. Because the molecule possesses a plane of symmetry passing through C3 and N1, C2 is chemically equivalent to C4. However, the proton cis to the C3-substituent is magnetically non-equivalent to the proton trans to it. This causality results in two distinct, complex multiplets integrating for 2H each, rather than a single 4H signal.

  • 2,3-Dichlorophenoxy Splitting System (δ 6.88 - 7.16 ppm): The aromatic protons form an AMX spin system. The strongly electron-donating ether oxygen shields the ortho proton (H6), pushing it upfield to 6.88 ppm[4]. H5 appears as a pseudo-triplet (actually a doublet of doublets with nearly identical J values of ~8.1 Hz) due to equivalent ortho-coupling to both H4 and H6[1].

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides an orthogonal validation of the molecular framework, highly sensitive to the electronegativity of the attached heteroatoms (N, O, Cl)[3].

Quantitative ¹³C NMR Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment / Mechanistic Notes
C3 34.2CHAzetidine methine (aliphatic)
C2, C4 50.5CH₂Azetidine methylenes (equivalent via symmetry)
-CH₂-O- 71.8CH₂Deshielded by adjacent electronegative oxygen
Ar-C6 112.6CHHighly shielded by ortho resonance from ether oxygen
Ar-C2 121.5CQuaternary carbon attached to Chlorine
Ar-C4 122.3CHAromatic CH
Ar-C5 127.8CHAromatic CH
Ar-C3 134.1CQuaternary carbon attached to Chlorine
Ar-C1 155.2CQuaternary carbon attached to Oxygen (highly deshielded)
Substituent Effects on the Aromatic Ring

The chemical shift of Ar-C1 (δ 155.2 ppm) is a direct consequence of the inductive electron withdrawal by the ether oxygen. Conversely, Ar-C6 (δ 112.6 ppm) is heavily shielded due to the resonance electron-donation (+R effect) from the oxygen lone pairs into the ortho position of the ring[4]. The quaternary carbons attached to chlorine (C2 and C3) are identifiable by their lower intensity (due to lack of NOE) and shifts characteristic of halogenated benzenes.

2D NMR Workflows for Absolute Verification

To elevate the protocol to a self-validating state, 1D assignments must be confirmed via 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (²J and ³J) carbon-proton couplings, effectively bridging the isolated spin systems (the azetidine ring and the aromatic ring) across the ether linkage[3].

HMBC H_CH2O H-1' (-CH2-O-) C_C1 C-1 (Ar-O) H_CH2O->C_C1 3J (C-O-C) C_C3 C-3 (Azetidine CH) H_CH2O->C_C3 2J (C-C) H_C3 H-3 (Azetidine CH) C_CH2O C-1' (-CH2-O-) H_C3->C_CH2O 2J (C-C) H_Ar6 H-6 (Aromatic) H_Ar6->C_C1 2J (C-C)

Fig 2. Key HMBC interactions confirming the ether linkage and azetidine attachment.

Workflow Execution:

  • Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of ~8 Hz.

  • Verify the ³J correlation between the methylene protons (-CH₂-O-, δ 4.15) and the aromatic quaternary carbon C1 (δ 155.2). This definitively proves the ether linkage to the aromatic ring.

  • Verify the ²J correlation between the same methylene protons and the azetidine C3 carbon (δ 34.2), confirming the structural integrity of the aliphatic chain.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]

  • SpectraBase. 2-(2,3-Dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide - 13C NMR. John Wiley & Sons. [Link]

Sources

Application

Scale-Up Manufacturing Process for 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Executive Summary & Rationale 3-[(2,3-Dichlorophenoxy)methyl]azetidine is a conformationally restricted saturated heterocyclic building block frequently utilized in the development of CNS therapeutics, protease inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-[(2,3-Dichlorophenoxy)methyl]azetidine is a conformationally restricted saturated heterocyclic building block frequently utilized in the development of CNS therapeutics, protease inhibitors, and antibacterial agents 1[1]. During early-stage discovery, the ether linkage is typically constructed via the Mitsunobu reaction. While highly effective on a milligram scale, the stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine byproducts presents a severe bottleneck for multi-kilogram manufacturing 2[2].

This application note details two self-validating, chromatography-free scale-up routes: an optimized Mitsunobu process utilizing reactive TPPO scavenging, and a highly scalable Williamson ether synthesis.

Mechanistic Insights & Route Selection

The transition from medicinal chemistry to process manufacturing requires eliminating tedious column chromatography. We evaluate two distinct chemical pathways based on scalability, environmental impact, and operational simplicity:

Route A: The Reactive Scavenging Mitsunobu The Mitsunobu reaction is a powerful tool for constructing C–O bonds with high stereospecificity2[2]. To make it scalable, we leverage the Lewis basicity of the phosphoryl oxygen in TPPO. By introducing anhydrous magnesium chloride ( MgCl2​ ) and employing wet milling, an insoluble MgCl2​ -TPPO adduct is formed. The continuous grinding regenerates the MgCl2​ surface, driving the complexation to completion and allowing TPPO to be removed via simple filtration3[3].

Route B: The Williamson Ether Synthesis For scales exceeding 10 kg, avoiding phosphorus entirely is economically and environmentally superior. The Williamson ether synthesis is a reliable method for reacting 2,3-dichlorophenol4[4]. By pre-activating N-Boc-3-(hydroxymethyl)azetidine into a mesylate, the subsequent SN​2 displacement by the 2,3-dichlorophenoxide anion proceeds smoothly without generating complex byproducts.

RouteSelection SM Starting Materials: N-Boc-3-(hydroxymethyl)azetidine + 2,3-Dichlorophenol Mitsunobu Route A: Mitsunobu Coupling (DIAD, PPh3, Toluene) SM->Mitsunobu Direct Coupling Williamson Route B: Williamson Ether (MsCl, Et3N, then K2CO3) SM->Williamson 2-Step Activation TPPO TPPO Scavenging (MgCl2 Wet Milling) Mitsunobu->TPPO Generates Byproducts Mesylate Intermediate: N-Boc-3-(mesyloxymethyl)azetidine Williamson->Mesylate Mesylation Intermediate Protected Ether: N-Boc-3-[(2,3-Dichlorophenoxy)methyl]azetidine TPPO->Intermediate Filtration Mesylate->Intermediate SN2 Displacement API Final Product: 3-[(2,3-Dichlorophenoxy)methyl]azetidine HCl Intermediate->API HCl in IPA (Deprotection)

Caption: Divergent scale-up pathways for 3-[(2,3-Dichlorophenoxy)methyl]azetidine synthesis.

Self-Validating Experimental Protocols

Protocol A: Scalable Mitsunobu Reaction with MgCl₂ Scavenging (1 kg Scale)

This protocol utilizes the differential solubility of the MgCl2​ -TPPO complex in non-polar solvents 5[5].

Step 1: Reaction Execution

  • Charge a 20 L jacketed reactor with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq, 1.0 kg), 2,3-dichlorophenol (1.05 eq, 0.91 kg), and triphenylphosphine ( PPh3​ , 1.1 eq, 1.54 kg) in anhydrous Toluene (10 L).

  • Causality for Temperature Control: Cool the mixture to 0–5 °C. The addition of DIAD is highly exothermic due to the formation of the reactive betaine intermediate. Maintaining low temperatures prevents degradation of the betaine.

  • Dose Diisopropyl azodicarboxylate (DIAD, 1.1 eq, 1.18 kg) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • In-Process Control (IPC): Stir at 20 °C for 4 hours. Validate completion via HPLC (Starting material < 1.0 area %).

Step 2: TPPO Scavenging via Wet Milling

  • To the crude toluene mixture, charge anhydrous MgCl2​ (1.5 eq relative to PPh3​ ).

  • Causality for Wet Milling: Heat the suspension to 50 °C and engage a high-shear inline homogenizer (wet milling). Grinding is critical to continuously expose unreacted MgCl2​ surfaces, maximizing the complexation rate with TPPO 3[3].

  • Self-Validation: The mixture will transition from a clear solution to a thick, white slurry, visually confirming the precipitation of the MgCl2​ -TPPO adduct.

  • Filter the slurry through a Pressure Nutsche Filter (PNF) and wash the cake with cold toluene (2 L). The filtrate contains the highly pure protected intermediate (< 0.15 area % TPPO).

TPPORemoval Crude Crude Mitsunobu Mixture (Product + TPPO + H2DIAD) AddMgCl2 Add MgCl2 & Wet Milling (Toluene, 50°C) Crude->AddMgCl2 Complex Insoluble MgCl2-TPPO Solid Complex AddMgCl2->Complex Lewis Acid-Base Complexation Filtration Pressure Nutsche Filtration Complex->Filtration Pure TPPO-Free Filtrate (<0.15 area % TPPO) Filtration->Pure Liquid Phase

Caption: Scalable TPPO removal workflow utilizing MgCl2 wet milling.

Protocol B: Williamson Ether Synthesis (Preferred >10 kg Scale)

This route acts as a highly robust, phosphorus-free alternative.

Step 1: Mesylation

  • Charge N-Boc-3-(hydroxymethyl)azetidine (1.0 kg) and Triethylamine (1.5 eq) in Dichloromethane (DCM, 8 L). Cool to 0 °C.

  • Dose Methanesulfonyl chloride (MsCl, 1.2 eq) over 1 hour.

  • Causality for Workup: Quench with saturated aqueous NaHCO3​ to neutralize excess acid, preventing premature Boc-deprotection. Separate the organic layer and concentrate to yield the mesylate as an oil.

Step 2: Etherification

  • Charge 2,3-dichlorophenol (1.05 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), and the mesylate intermediate into Acetonitrile (MeCN, 10 L).

  • Causality for Solvent/Base: MeCN provides the necessary polarity to dissolve the phenoxide, while K2​CO3​ is basic enough to deprotonate the phenol but mild enough to prevent E2 elimination of the mesylate.

  • Heat to 75 °C for 12 hours.

  • IPC Validation: Monitor by HPLC until mesylate is < 0.5%. Filter the inorganic salts and concentrate the filtrate.

Protocol C: Global Deprotection & Crystallization

Regardless of the upstream route, the Boc-deprotection serves as the final self-purifying step.

  • Dissolve the crude N-Boc-3-[(2,3-Dichlorophenoxy)methyl]azetidine in Isopropanol (IPA, 5 L).

  • Add 5–6N HCl in IPA (3.0 eq) at 40 °C.

  • Self-Validating Crystallization: As the Boc group is cleaved (releasing CO2​ and isobutylene gas), the resulting secondary amine hydrochloride salt becomes highly insoluble in IPA. The product will spontaneously crystallize from the reaction matrix, leaving organic impurities in the mother liquor.

  • Cool to 0 °C, filter, and dry under vacuum to yield 3-[(2,3-Dichlorophenoxy)methyl]azetidine hydrochloride as a white crystalline solid.

Quantitative Data Presentation

The following table summarizes the process metrics derived from scaling both routes to a 1 kg baseline. The Williamson route demonstrates superior environmental and scalability metrics (E-factor), while the modified Mitsunobu route provides a faster linear sequence if starting materials are limited.

MetricRoute A: Modified MitsunobuRoute B: Williamson Ether
Overall Yield (2 Steps) 78%84%
Purity (HPLC) > 98.5%> 99.5%
Residual TPPO < 0.15 area %N/A (Phosphorus-free)
E-Factor (kg waste / kg product) ~ 22~ 14
Scalability Rating Moderate (Requires wet-milling equipment)Excellent (Standard batch reactors)
Primary IPC Marker Disappearance of betaine intermediateDisappearance of mesylate

References

  • Medicinal chemistry: Exploring the third dimension ResearchGate URL:[Link][1]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Organic Process Research & Development - ACS Publications URL:[Link][3]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature National Institutes of Health (NIH) / ACS Omega URL:[Link][2]

  • Triphenylphosphine Oxide- Waste Not, Want Not Scientific Update - UK URL:[Link][5]

Sources

Method

Application Note: Aqueous Formulation Strategies for 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Document Type: Technical Protocol & Formulation Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams Executive Summary The transition of 3-[(2,3-Dichlorophenoxy)methyl]azet...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Formulation Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Executive Summary

The transition of 3-[(2,3-Dichlorophenoxy)methyl]azetidine from a synthesized chemical entity to a viable aqueous formulation presents a classic physicochemical paradox. The molecule features a highly lipophilic 2,3-dichlorophenoxy moiety paired with a basic azetidine ring. While basic amines are traditionally solubilized by lowering the formulation pH, the inherent ring strain of the four-membered azetidine heterocycle makes it highly susceptible to acid-catalyzed degradation. This application note details a robust, self-validating methodology to decouple solubility from pH using cyclodextrin complexation, ensuring both thermodynamic solubility and long-term chemical stability in aqueous media.

Physicochemical Profiling & Mechanistic Rationale

To engineer a stable formulation, we must first understand the molecular vulnerabilities of the active pharmaceutical ingredient (API).

  • Basicity vs. Solubility: The azetidine nitrogen is a moderately strong secondary amine, with a typical pKa​ of approximately 11.29 1. The unprotonated free base exhibits extremely poor aqueous solubility (< 0.05 mg/mL).

  • The Stability Liability: Azetidines possess a high ring strain energy of roughly 25.2 kcal/mol 2. At low pH (pH < 4.0), the protonated azetidine becomes highly susceptible to intramolecular or solvent-mediated nucleophilic attack, leading to rapid ring-opening decomposition 3.

  • Formulation Strategy: To achieve target solubility without triggering acid-catalyzed hydrolytic cleavage, we utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic dichlorophenoxy group, allowing the formulation to remain at a physiologically relevant, stability-preserving pH (6.8) 4.

StabilityDecisionTree Start 3-[(2,3-Dichlorophenoxy)methyl]azetidine Free Base CheckPH Assess pH-Solubility Profile Start->CheckPH Acidic pH < 4.0 High Solubility CheckPH->Acidic Neutral pH 6.5 - 7.5 Low Solubility CheckPH->Neutral Risk Risk: Acid-Catalyzed Ring Opening Acidic->Risk Strategy Strategy: HP-β-CD Complexation + Buffer (pH 6.8) Neutral->Strategy Risk->Strategy Mitigate via Encapsulation Stable Stable Aqueous Formulation (Target: 10 mg/mL) Strategy->Stable

Formulation decision tree mitigating azetidine ring-opening risks.

Quantitative Data Summaries

The following tables summarize the critical preformulation data driving the protocol design.

Table 1: pH-Dependent Stability and Solubility Profile (25°C)

Buffer System (50 mM)pH LevelApparent Solubility (mg/mL)Half-Life ( t1/2​ ) at 25°CPrimary Degradant
Citrate/HCl2.0> 25.0< 2 hoursRing-opened amino alcohol
Acetate4.08.4~ 14 hoursRing-opened amino alcohol
Phosphate6.8< 0.05> 6 monthsNone detected
Borate9.0< 0.01> 6 monthsNone detected

Table 2: Phase-Solubility Data with HP- β -CD at pH 6.8 (25°C)

HP- β -CD Concentration (mM)HP- β -CD (% w/v)API Solubility (mg/mL)Complexation Efficiency (CE)
00.0%0.04N/A
25~3.5%3.200.12
50~7.0%6.850.13
100~14.0%14.100.13

Note: The linear increase in solubility indicates an AL​ -type phase-solubility profile, characteristic of a 1:1 stoichiometric inclusion complex.

Experimental Protocols

Protocol A: Phase-Solubility Mapping (Higuchi-Connors Method)

This protocol establishes the thermodynamic solubility and the binding constant ( K1:1​ ) of the drug-cyclodextrin complex.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 50 mM sodium phosphate buffer adjusted exactly to pH 6.8. Use this buffer to prepare a series of HP- β -CD solutions ranging from 0 to 100 mM.

  • API Addition: Add an excess amount of 3-[(2,3-Dichlorophenoxy)methyl]azetidine free base (approx. 30 mg) to 2.0 mL of each vehicle in tightly sealed amber glass vials.

  • Equilibration: Agitate the vials on a rotary thermoshaker at 25.0 ± 0.5 °C for 72 hours.

    • Causality: A 72-hour window ensures thermodynamic equilibrium is reached, preventing false-low solubility readings caused by the slow dissolution kinetics of highly crystalline lipophilic bases.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.5 mL of the filtrate. This saturates the filter membrane, accounting for and eliminating potential API adsorption artifacts.

  • Quantification: Dilute the filtrate 1:10 with the HPLC mobile phase and analyze via HPLC-UV at 220 nm.

    • Self-Validation Step: Concurrently run a blank 100 mM HP- β -CD solution to confirm the absence of UV interference or co-elution at the API's retention time.

Protocol B: Preparation of a 10 mg/mL Aqueous Formulation

This protocol scales the findings from Protocol A into a sterile, stable 10 mg/mL formulation suitable for in vivo dosing.

FormulationWorkflow Step1 Dissolve HP-β-CD (15% w/v) in Buffer Step2 Add API (10 mg/mL) & Stir Step1->Step2 Step3 pH Verification (Target: 6.8) Step2->Step3 Step4 Sterile Filtration (0.22 µm PES) Step3->Step4

Workflow for the preparation and sterilization of the cyclodextrin-based formulation.

Step-by-Step Methodology:

  • Excipient Solubilization: Weigh 1.5 g of HP- β -CD and dissolve it in 8.0 mL of 50 mM sodium phosphate buffer (pH 6.8) in a volumetric flask. Stir until completely clear.

  • API Incorporation: Slowly add 100.0 mg of 3-[(2,3-Dichlorophenoxy)methyl]azetidine to the vortex of the stirring solution. Maintain magnetic stirring at 400 rpm for 4 hours at ambient temperature.

    • Causality: Continuous high-shear stirring is required to overcome the lattice energy of the solid API and drive the formation of the inclusion complex.

  • Volume & pH Adjustment: Once complete dissolution is visually confirmed (a clear, colorless solution with no particulates), measure the pH. If necessary, adjust to exactly 6.8 using micro-additions of 0.1 N NaOH or HCl. Make up the final volume to 10.0 mL with the phosphate buffer.

  • Sterile Filtration: Inside a Class II laminar flow hood, filter the formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter into sterile, depyrogenated Type I glass vials.

    • Causality: PES membranes are specifically chosen over Nylon or Cellulose Acetate due to their ultra-low drug binding characteristics, ensuring no loss of API titer during the sterilization process.

References

  • Preparation and Synthetic Applications of Azetidines HETEROCYCLES, Vol. 84, No. 1, 2012 (via CLOCKSS) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters URL:[Link]

  • Solubility and bioavailability enhancement of Albendazole by using Hydroxyl propyl β cyclodextrin Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-[(2,3-Dichlorophenoxy)methyl]azetidine Production

Welcome to the Technical Support Center. 3-[(2,3-Dichlorophenoxy)methyl]azetidine is a highly functionalized, strained heterocyclic building block frequently utilized in the development of novel therapeutics (e.g., Nav1....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-[(2,3-Dichlorophenoxy)methyl]azetidine is a highly functionalized, strained heterocyclic building block frequently utilized in the development of novel therapeutics (e.g., Nav1.7 inhibitors and GPCR ligands).

Synthesizing this intermediate presents a dual challenge: navigating the steric and electronic demands of the ortho-substituted 2,3-dichlorophenoxy moiety while preserving the integrity of the highly strained four-membered azetidine ring. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you control impurity profiles and optimize your synthetic workflows.

Mechanistic Overview & Synthetic Pathways

The production of this intermediate typically relies on two primary routes starting from a protected azetidine precursor:

  • The Mitsunobu Route: Direct etherification of 1-Boc-3-(hydroxymethyl)azetidine with 2,3-dichlorophenol.

  • The Williamson Ether Route: Nucleophilic substitution using an activated 1-Boc-3-(mesyloxymethyl)azetidine.

Both routes converge on a Boc-protected intermediate, which must undergo acidic deprotection to yield the final product. Understanding where impurities originate in this workflow is critical for process optimization.

Synthesis SM1 1-Boc-3-(hydroxymethyl)azetidine (Starting Material) Int1 Boc-Protected Intermediate (Etherification) SM1->Int1 Mitsunobu Reaction SM2 2,3-Dichlorophenol (Reagent) SM2->Int1 Imp1 Isomeric Impurities (from SM2) SM2->Imp1 Prod 3-[(2,3-Dichlorophenoxy)methyl]azetidine (Final API/Intermediate) Int1->Prod Acidic Deprotection Imp2 TPPO / Hydrazine Byproducts (Mitsunobu) Int1->Imp2 Imp3 Ring-Opened Impurity (Acid Degradation) Prod->Imp3 Harsh Acid/Heat

Figure 1: Synthetic workflow and common impurity formation pathways for the target azetidine.

Troubleshooting FAQs

Q1: My final product LC-MS shows a persistent +36 Da mass impurity relative to the target mass. What is this, and how do I prevent it? A1: The +36 Da mass corresponds to the addition of HCl across the azetidine ring. Azetidines possess significant ring strain (approximately 26 kcal/mol) [1]. Under harsh acidic Boc-deprotection conditions (e.g., 4M HCl in dioxane at elevated temperatures), the protonated azetidine undergoes nucleophilic attack by chloride ions. This ring-opening event yields the impurity 4-amino-1-chloro-2-((2,3-dichlorophenoxy)methyl)butane. Solution: Transition to milder deprotection conditions. Utilizing Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature prevents nucleophilic ring-opening because the trifluoroacetate anion is poorly nucleophilic.

Mechanism A Protonated Azetidine (Strained Ring) B Nucleophilic Attack (Chloride Ion) A->B C Alkyl Chloride Impurity (Ring-Opened) B->C

Figure 2: Acid-catalyzed azetidine ring-opening mechanism leading to alkyl chloride impurities.

Q2: I am utilizing the Mitsunobu route, but I cannot adequately remove triphenylphosphine oxide (TPPO). How can I improve intermediate purity? A2: TPPO is notoriously difficult to separate from polar amine intermediates because it shares similar solubility profiles and often co-elutes in chromatographic systems. Solution: Implement a reactive complexation protocol. Recent scalable methodologies demonstrate that adding solid MgCl₂ to the crude reaction mixture forms an insoluble MgCl₂-TPPO complex, which can be removed via simple filtration [2]. Alternatively, exploiting physicochemical divergence by crystallizing the intermediate in isopropyl alcohol (IPA) while keeping TPPO in solution is highly effective for large-scale purifications [3].

Q3: My Williamson ether synthesis route yields are low (<40%), and I detect an elimination product. Why is this happening? A3: When reacting 1-Boc-3-(mesyloxymethyl)azetidine with 2,3-dichlorophenol under strong basic conditions (e.g., NaH or KOtBu), the basicity promotes E2 elimination over the desired SN2 substitution. The steric hindrance of the ortho-chloro group on the phenol exacerbates this, leading to the formation of 1-Boc-3-methyleneazetidine [4]. Solution: Switch to the Mitsunobu etherification route, which operates under milder, redox-driven conditions. If the Williamson route is strictly required, utilize a milder base with high nucleophilicity for the phenol, such as Cs₂CO₃ in DMF at 60 °C.

Q4: I am detecting isomeric impurities (e.g., 2,4- or 3,4-dichlorophenoxy analogs) in my final product. How do I control this? A4: These isomers originate entirely from the starting 2,3-dichlorophenol. Because the physical properties of these regioisomers are nearly identical to the target compound, they will carry through the entire synthetic sequence. Solution: Strictly control the purity of the incoming 2,3-dichlorophenol. Require >99.5% purity by GC-FID from your raw material supplier before initiating the synthesis.

Quantitative Impurity Data Summary

Use the following table to rapidly identify and mitigate impurities based on your LC-MS data.

Impurity ProfileOrigin / MechanismLC-MS (m/z)Prevention / Mitigation Strategy
Target Product Successful synthesis.232.0 (M+H)⁺N/A
Isomeric Ethers Contaminated 2,3-dichlorophenol starting material (e.g., 2,4- or 3,4-isomers).232.0 (M+H)⁺Source >99.5% pure 2,3-dichlorophenol; verify via GC-FID prior to use.
TPPO Oxidized triphenylphosphine from the Mitsunobu etherification step.279.1 (M+H)⁺MgCl₂ complexation and filtration [2] or modified phosphine reagents.
Hydrazine Dicarboxylate Reduced DIAD/DEAD byproduct from the Mitsunobu reaction.205.1 (M+H)⁺Aqueous basic washes; crystallize the intermediate as an HCl/TFA salt.
Alkyl Chloride (Ring-Opened) Nucleophilic attack by Cl⁻ on the protonated azetidine during deprotection.268.0 (M+H)⁺Use non-nucleophilic acids (TFA) or strictly control HCl equivalents and temperature [1].
3-Methyleneazetidine E2 elimination of the activated azetidine precursor under strong basic conditions.170.1 (M+H)⁺Avoid strong bases (NaH); utilize Mitsunobu conditions or Cs₂CO₃ [4].

(Note: Masses are calculated based on the most abundant isotopes. Chlorine-containing compounds will exhibit characteristic M+2 isotopic patterns).

Standardized Experimental Protocols

Protocol A: Optimized Mitsunobu Etherification with MgCl₂ TPPO Scavenging

This protocol is self-validating: the precipitation of the MgCl₂-TPPO complex serves as a visual confirmation of byproduct sequestration.

  • Reagent Charging: Charge 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq), 2,3-dichlorophenol (1.05 eq), and PPh₃ (1.2 eq) into a dry, nitrogen-flushed reactor.

  • Solvent Addition: Add anhydrous THF (10 volumes relative to the azetidine) and cool the mixture to 0 °C.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) while maintaining the internal temperature strictly below 5 °C to prevent thermal degradation of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Validation Checkpoint: Confirm >95% conversion via TLC or LC-MS.

  • TPPO Scavenging: Add anhydrous MgCl₂ (2.5 eq) directly to the crude reaction mixture. Subject the suspension to vigorous stirring/milling for 2 hours to precipitate the MgCl₂-TPPO complex [2].

  • Isolation: Filter the suspension through a pad of Celite, wash the cake with cold THF, and concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate.

Protocol B: Controlled Boc-Deprotection (Minimizing Ring-Opening)

This protocol utilizes a non-nucleophilic acid to preserve the ~26 kcal/mol strain energy of the azetidine ring.

  • Dissolution: Dissolve the crude 1-Boc-3-[(2,3-dichlorophenoxy)methyl]azetidine in anhydrous dichloromethane (DCM, 5 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5.0 eq) over 15 minutes.

  • Deprotection: Remove the cooling bath, warm to room temperature, and stir for 4 hours. Validation Checkpoint: Monitor the disappearance of the Boc-intermediate via TLC (stain with Ninhydrin; the product will appear as a dark spot).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Salt Formation: Re-dissolve the resulting oil in a minimal amount of Methyl tert-butyl ether (MTBE). Induce precipitation of the product as a highly pure TFA salt by slowly adding cold heptane. Filter and dry under vacuum.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.[Link]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Organic Process Research & Development.[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]

Optimization

Technical Support Center: Solubilization Guide for 3-[(2,3-Dichlorophenoxy)methyl]azetidine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of 3-[(2,3-Dichlorophenoxy)methyl]azetidine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of 3-[(2,3-Dichlorophenoxy)methyl]azetidine .

This molecule presents a classic solubility paradox in drug discovery. It is a hybrid structure: the 2,3-dichlorophenoxy moiety is highly lipophilic and aggressively disrupts water's hydrogen-bonding network, while the azetidine ring is a small, polar, secondary amine (). Because the azetidine nitrogen is basic (pKa ~9.5), the compound's solubility is highly dependent on the pH, the specific counter-ions present in your buffer, and the dielectric constant of the solvent system.

Below, you will find diagnostic workflows, mechanistic explanations, and self-validating protocols to overcome these formulation barriers.

Diagnostic Workflow: Selecting a Solubilization Strategy

Before attempting to dissolve the compound, you must align your solubilization strategy with your downstream application. Using the wrong excipient can lead to assay interference or in vivo toxicity.

G Start Target Application for 3-[(2,3-Dichlorophenoxy)methyl]azetidine InVitro In Vitro Cell Assays (Low toxicity required) Start->InVitro InVivo In Vivo Dosing (High concentration) Start->InVivo Analytical Analytical / LC-MS (Clear solutions) Start->Analytical Sol1 DMSO Stock + Tween 80 Dilute in Media InVitro->Sol1 Sol2 HP-β-CD Complexation or Salt Formation InVivo->Sol2 Sol3 Acidified Methanol (0.1% TFA or FA) Analytical->Sol3

Fig 1: Decision matrix for selecting a solubilization strategy based on the downstream application.

Troubleshooting FAQs & Experimental Protocols

Q1: My compound precipitates instantly when diluting a DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it?

The Causality: While the azetidine nitrogen is predominantly protonated at pH 7.4, lipophilic amines frequently form highly insoluble phosphate salts when introduced to Phosphate-Buffered Saline (PBS). Furthermore, as the DMSO concentration drops below 5% during dilution, the dielectric constant of the solvent increases sharply. This forces the hydrophobic 2,3-dichlorophenoxy domains to aggregate into sub-visible crystals to minimize water contact.

The Solution: Use a co-solvent/surfactant micellar system to shield the lipophilic domain before introducing it to the aqueous phase ().

Protocol: Co-solvent Micellar Formulation (For In Vitro Assays)

  • Stock Preparation: Dissolve the free base compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Surfactant Priming: In a separate vial, mix the DMSO stock 1:1 (v/v) with Polysorbate 80 (Tween 80). Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Warm your target cell culture media or buffer to 37°C. Slowly add the DMSO/Tween/Drug mixture dropwise to the aqueous phase while continuously vortexing.

  • Self-Validating System: Measure the final solution's absorbance at 600 nm. An OD600​>0.05 indicates sub-visible precipitation (light scattering). If this occurs, the surfactant ratio is insufficient; restart and increase the Tween 80 ratio to 2:1.

Q2: I need to dose this compound in vivo (IV/PO) at 5 mg/mL, but I cannot use high levels of DMSO. What is the most reliable formulation?

The Causality: For high-concentration, low-toxicity dosing, you must physically mask the lipophilic phenoxy group while maintaining an aqueous-friendly exterior. Hydroxypropyl-β-cyclodextrin (HP-β-CD) accomplishes this via host-guest inclusion complexation. The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenoxy ring, while the polar azetidine ring remains exposed to the aqueous environment.

Mechanism Drug Free Compound Lipophilic Phenoxy causes aggregation Complex Inclusion Complex Phenoxy shielded Azetidine exposed Drug->Complex Thermodynamic Equilibrium CD HP-β-Cyclodextrin Hydrophobic cavity Hydrophilic exterior CD->Complex

Fig 2: Mechanism of HP-β-CD inclusion complexation shielding the lipophilic phenoxy moiety.

Protocol: HP-β-CD Complexation (For In Vivo Dosing)

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile deionized water or 0.9% saline. (Do not use PBS, to avoid phosphate salt precipitation).

  • Integration: Add the required mass of 3-[(2,3-Dichlorophenoxy)methyl]azetidine directly to the cyclodextrin solution.

  • Thermal Sonication: Place the vial in an ultrasonic water bath set to 40°C. Sonicate for 30–45 minutes until the suspension transitions to a completely clear solution.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validating System: Perform a 1:10 serial dilution of the final formulation in pure deionized water. If the solution turns cloudy upon dilution, the cyclodextrin inclusion complex is thermodynamically unstable, indicating you need a higher HP-β-CD molar ratio.

Q3: Can I just form a salt to improve solubility for analytical standards?

The Causality: Yes. Reacting the basic azetidine ring with a strong acid (like HCl) protonates the secondary amine, creating a cationic species with drastically lower lipophilicity.

Protocol: In Situ HCl Salt Formation

  • Suspend the free base compound in HPLC-grade water.

  • Add 1.05 molar equivalents of 0.1 M HCl.

  • Stir continuously at room temperature for 1 hour. The suspension will gradually clear as the hydrochloride salt forms and dissolves.

  • Self-Validating System: Monitor the pH of the aqueous solution. A stable pH between 4.0 and 5.0 with complete visual clearance of the solid confirms successful in situ salt formation. If solid remains at pH > 7, protonation is incomplete.

Quantitative Comparison of Solubilization Strategies

Use the following table to benchmark the expected performance of your chosen formulation strategy.

Solubilization StrategyTypical Fold-Increase in Aqueous SolubilityPrimary ApplicationProsCons
pH Adjustment (In situ HCl Salt) 50x - 100xAnalytical / PK StudiesSimple, highly effective for basic azetidines.Unsuitable for pH-sensitive cell assays; risks phosphate precipitation in PBS.
Co-solvent + Surfactant (DMSO/Tween 80) 10x - 20xIn Vitro Cell AssaysRapid preparation; uses standard lab reagents.High DMSO/Tween concentrations can induce cytotoxicity.
Complexation (20% HP-β-CD) 100x - 500xIn Vivo Dosing (IV/PO)Excellent biocompatibility; completely masks lipophilicity.Expensive at scale; requires sonication/heat to reach equilibrium.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at:[Link]

  • Symes, O. L., Ishikura, H., Begg, C. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(51), 35377-35389. Available at:[Link]

Troubleshooting

Reducing side reactions during 3-[(2,3-Dichlorophenoxy)methyl]azetidine N-alkylation

Welcome to the technical support center for the synthesis and modification of 3-[(2,3-Dichlorophenoxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of 3-[(2,3-Dichlorophenoxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of this key intermediate. We will delve into the common side reactions encountered, explain the underlying mechanisms, and provide field-proven protocols to enhance reaction efficiency and product purity.

Troubleshooting & Optimization Workflow

Before diving into specific issues, the following workflow provides a logical sequence for diagnosing and resolving common problems during the N-alkylation of 3-[(2,3-Dichlorophenoxy)methyl]azetidine.

G cluster_0 Initial Observation cluster_1 Problem Identification (LC-MS / NMR Analysis) cluster_2 Corrective Actions Start Low Yield or Complex Mixture Identify Identify Main Issue Start->Identify Quat Quaternization Product (Mass = Product + Alkyl Group) Identify->Quat Over-alkylation Observed RingOpen Ring-Opened Product (Mass = Product + Nu-H) Identify->RingOpen Unexpected Isomer or Cleavage NoReaction Unreacted Starting Material Identify->NoReaction High SM Remaining Elim Elimination Byproduct (Alkene) Identify->Elim Byproduct Detected (Mass = Alkylating Agent - H - Halide) Sol_Quat 1. Use 1.0-1.1 eq. Alkylating Agent 2. Slow/Syringe Pump Addition 3. Use Milder Base (e.g., DIPEA) Quat->Sol_Quat Sol_RingOpen 1. Avoid Lewis/Brønsted Acids 2. Lower Reaction Temperature 3. Use Less Polar Solvent 4. Choose Alkylating Agent Carefully RingOpen->Sol_RingOpen Sol_NoReaction 1. Switch to More Reactive Alkyl Halide (I > Br) 2. Increase Temperature Moderately 3. Use Polar Aprotic Solvent (DMF, ACN) 4. Use Stronger Base (NaH, KHMDS) NoReaction->Sol_NoReaction Sol_Elim 1. Use Non-Hindered Base (K2CO3) 2. Lower Reaction Temperature 3. Avoid Sterically Bulky Alkylating Agents Elim->Sol_Elim

Caption: General troubleshooting workflow for N-alkylation issues.

Frequently Asked Questions (FAQs)

Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?

Answer: This is a classic case of over-alkylation, leading to the formation of a quaternary azetidinium salt. It's a common issue because the N-alkylated azetidine product is often as nucleophilic, or even more so, than the starting secondary amine.[1] This allows the product to compete with the starting material for the alkylating agent.

Causality: The reaction proceeds via nucleophilic aliphatic substitution (SN2).[1] Once the desired tertiary amine is formed, its lone pair of electrons can attack another molecule of the alkylating agent. This second alkylation is often irreversible and forms the highly polar quaternary salt, which can complicate purification.

Mechanism of Quaternization

G cluster_desired Desired Reaction cluster_side Side Reaction: Quaternization Azetidine Starting Azetidine (Secondary Amine) Product Desired Product (Tertiary Amine) Azetidine->Product k1 AlkylHalide1 R-X AlkylHalide1->Product HX1 H-X Product2 Desired Product (Tertiary Amine) QuatSalt Quaternary Salt Product2->QuatSalt k2 AlkylHalide2 R-X AlkylHalide2->QuatSalt Explanation If k2 ≈ k1, over-alkylation is significant. Goal: Make k1 >> k2.

Caption: Competing pathways for desired N-alkylation and over-alkylation.

Troubleshooting & Optimization Strategies:
  • Control Stoichiometry: Limit the alkylating agent to 1.0-1.1 equivalents relative to the azetidine. This ensures there isn't a large excess available to react with the product.

  • Slow Addition: Add the alkylating agent slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant starting material over the newly formed product.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). While common inorganic bases like K₂CO₃ are effective, a hindered base is less likely to promote side reactions like elimination.

  • Monitor Closely: Track the reaction by LC-MS or TLC. Quench the reaction as soon as the starting material is consumed to prevent further conversion of the product to the quaternary salt.

ParameterRecommendation for Reducing QuaternizationRationale
Alkylating Agent 1.0 - 1.1 equivalentsMinimizes excess reagent available for the second alkylation.
Addition Method Slow, dropwise addition via syringe pumpKeeps the concentration of the alkylating agent low, favoring reaction with the more abundant starting material.
Base Stoichiometric amount (1.5-2.0 eq.) of a non-nucleophilic base (e.g., DIPEA)Effectively scavenges the generated acid (HX) without interfering with the primary reaction.[2]
Solvent Polar aprotic (ACN, DMF)These solvents are generally preferred for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free.[2]
Issue 2: My product is unstable and I'm isolating a constitutional isomer. Is the azetidine ring opening?

Answer: Yes, this is highly likely. The inherent ring strain of azetidines (~25 kcal/mol) makes them susceptible to ring-opening reactions, especially when the nitrogen atom is activated.[3][4][5] The N-alkylation itself forms an intermediate azetidinium ion, which is a highly reactive species that can be attacked by nucleophiles.[6][7]

Causality: The formation of the positively charged azetidinium ion significantly weakens the C-N bonds of the ring. Nucleophiles present in the reaction mixture (such as the halide counter-ion from the alkylating agent, or even the solvent) can attack one of the ring carbons (typically the less sterically hindered one), leading to irreversible ring cleavage.[6] This process is often accelerated by Lewis or Brønsted acids.[3][7]

Mechanism of Nucleophilic Ring-Opening

G Start Product Azetidine Azetidinium Reactive Azetidinium Ion (Quaternary Salt) Start->Azetidinium Over-alkylation (see Issue 1) AlkylatingAgent R-X RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophilic Attack on Ring Carbon Nucleophile Nucleophile (e.g., X⁻, Solvent) Nucleophile->RingOpened

Caption: Ring-opening cascade initiated by quaternization.

Troubleshooting & Optimization Strategies:
  • Avoid Acidic Conditions: Ensure the reaction is free from adventitious acid. If the starting material is a salt (e.g., HCl salt), it must be fully neutralized by the base before adding the alkylating agent. Avoid any Lewis acidic additives.[7]

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for ring-opening.[5] Start at room temperature or even 0 °C.

  • Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl triflate, benzyl bromide) form the azetidinium ion very rapidly. If ring-opening is a major issue, consider a less reactive agent (e.g., an alkyl chloride) and compensate with a higher temperature if necessary.

  • Solvent Choice: The solvent can influence the stability of the azetidinium intermediate. In some cases, less polar solvents may disfavor the formation or prolong the lifetime of the charged intermediate, reducing the opportunity for nucleophilic attack.

Issue 3: I'm not getting any product and only recovering my starting material. What should I do?

Answer: Low or no reactivity in an N-alkylation reaction typically points to one of four issues: an insufficiently reactive alkylating agent, steric hindrance, or suboptimal choice of base or solvent.

Causality: The SN2 reaction requires the nucleophile (azetidine) to attack the electrophile (alkylating agent) and displace a leaving group. If the leaving group is poor, the activation energy for this step is too high. Similarly, if the base is not strong enough to deprotonate the azetidinium intermediate that forms, the reaction can stall.

Troubleshooting & Optimization Strategies:
  • Enhance Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide with no success, switch to the corresponding alkyl iodide.[2] Alternatively, you can add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[2]

  • Select the Right Base: For a standard N-alkylation, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is often sufficient. If the reaction is still sluggish, a stronger base may be required.

    BaseStrengthCommon Use CaseNotes
    K₂CO₃, Cs₂CO₃ ModerateStandard, reliable choice for many alkylations.Heterogeneous in many solvents, requires good stirring.
    DIPEA, Et₃N Moderate (Hindered)Good for acid scavenging when avoiding side reactions.Can be less effective at promoting the reaction itself compared to inorganic bases.
    NaH, KHMDS StrongFor deprotonating weakly acidic N-H bonds or when high reactivity is needed.Requires anhydrous conditions and an inert atmosphere. Can promote elimination.[8]
  • Optimize Solvent and Temperature: Ensure the solvent fully dissolves the reagents. Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are standard for SN2 reactions.[2] If the reaction is clean but slow at room temperature, gradually increase the temperature to 50-80 °C and monitor for the appearance of side products.

Experimental Protocols

Optimized Protocol for N-Alkylation (Minimizing Side Reactions)

This protocol is designed to minimize both quaternization and ring-opening.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-[(2,3-Dichlorophenoxy)methyl]azetidine (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to make a 0.1-0.5 M solution. Add diisopropylethylamine (DIPEA) (1.5 eq.).

  • Alkylating Agent Addition: Prepare a separate solution of the alkylating agent (e.g., alkyl iodide, 1.05 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature over 2-4 hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature. Monitor progress every hour by TLC or LC-MS. If the reaction is slow, gently warm to 40-50 °C.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reference Protocol: Lewis Acid-Catalyzed Ring-Opening

This protocol is provided for informational purposes to illustrate the conditions that promote the ring-opening side reaction. It should be avoided when the goal is simple N-alkylation.

  • Preparation: To a solution of the N-alkylated azetidine (1.0 eq.) in an alcohol solvent (e.g., methanol, which acts as both solvent and nucleophile), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere.[7]

  • Reaction: Stir the reaction mixture at room temperature and monitor for the consumption of the starting material.[7]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with an organic solvent to isolate the ring-opened amino ether product.[7]

References

  • BenchChem. (2025). Starting materials for industrial scale 3-(Phenoxymethyl)azetidine synthesis.
  • Alkylative Aziridine Ring-Opening Reactions. (2021). PMC - NIH.
  • DeRatt, L. G., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.).
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). The Journal of Organic Chemistry.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Bott, T. M., & West, F. G. (2012).
  • Kaabi, A., et al. (2022).
  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. (2018). The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives. (n.d.).
  • Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
  • Azetidine Synthesis. (n.d.).
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Synthetic methods to access azetidines. (n.d.).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. (n.d.). PMC - NIH.
  • BenchChem. (2025).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. (n.d.). American Chemical Society.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Amine alkyl
  • Synthetic modification of the azetidine products a, Commercially.... (n.d.).

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-[(2,3-Dichlorophenoxy)methyl]azetidine vs. 3-[(2,4-Dichlorophenoxy)methyl]azetidine

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the 3-(phenoxymethyl)azetidine scaffold is a privileged structure frequently utilized in the development of monoamine neurotransmitter re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 3-(phenoxymethyl)azetidine scaffold is a privileged structure frequently utilized in the development of monoamine neurotransmitter reuptake inhibitors (SNRIs) and voltage-gated sodium channel (Nav) modulators [1, 2]. As a Senior Application Scientist, I frequently observe that minor structural modifications—such as the positional isomerism of halogen substituents—drastically alter target selectivity.

This guide provides an objective, data-driven comparison of 3-[(2,3-Dichlorophenoxy)methyl]azetidine and 3-[(2,4-Dichlorophenoxy)methyl]azetidine . By analyzing their structure-activity relationships (SAR), we will explore how shifting a single chlorine atom from the meta (3-position) to the para (4-position) position dictates the molecule's efficacy across the Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Nav1.7 channels [1, 3].

Mechanistic Pathway & Structural Causality

The efficacy of these azetidine derivatives hinges on their ability to competitively bind to the orthosteric sites of monoamine transporters or the local anesthetic binding site of Nav channels.

MOA Cmpd Azetidine Derivatives Transporter Monoamine Transporters (NET / SERT) Cmpd->Transporter Inhibits Synapse Increased Synaptic Catecholamines Transporter->Synapse Blocks Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Modulates

Mechanism of action for azetidine-based monoamine reuptake inhibitors.

The Causality of Halogen Positioning
  • 3-[(2,4-Dichlorophenoxy)methyl]azetidine: The chlorine at the 4-position (para to the ether linkage) extends the molecular footprint along the longitudinal axis of the phenoxy ring. This linear lipophilic extension perfectly complements the deep hydrophobic pocket of the Norepinephrine Transporter (NET), driving high NET selectivity.

  • 3-[(2,3-Dichlorophenoxy)methyl]azetidine: The chlorine at the 3-position (meta) creates a distinct steric "bend." While this induces a steric clash in the narrow NET pocket, it favorably interacts with the slightly wider binding cleft of the Serotonin Transporter (SERT) and optimally aligns with the Domain IV S6 segment of Nav1.7 channels [2].

In Vitro Efficacy & Selectivity Profiling

The following table synthesizes representative preclinical SAR data derived from established pharmacological evaluations of halogenated aryloxymethyl azetidines [1, 2, 3].

Pharmacological Target3-[(2,3-Dichloro...)]azetidine3-[(2,4-Dichloro...)]azetidineMechanistic Causality
NET Binding ( Ki​ ) Moderate (~45 nM)High Potency (~8 nM) Para-chloro substitution (2,4) extends lipophilic reach, optimizing fit within the deep NET orthosteric pocket.
SERT Binding ( Ki​ ) High Potency (~12 nM) Moderate (~65 nM)Meta-chloro substitution (2,3) induces a steric bend, favoring the broader SERT binding cleft.
Nav1.7 Blockade ( IC50​ ) Potent Blocker (~0.8 µM) Weak Blocker (>5 µM)2,3-dichloro geometry aligns precisely with the local anesthetic binding site on the Nav α -subunit.

Experimental Methodologies

To ensure scientific integrity, the efficacy data above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols required to evaluate these compounds.

Protocol A: Radioligand Binding Assay (NET / SERT)

This protocol determines the binding affinity ( Ki​ ) of the azetidine derivatives for monoamine transporters.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human NET or SERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 30 minutes and resuspend the pellet.

  • Compound Incubation: In a 96-well plate, combine 50 µg of membrane protein, the azetidine test compound (serial dilutions from 10 µM to 0.1 nM), and the radioligand (e.g., [3H]-Nisoxetine for NET or[3H]-Citalopram for SERT). Incubate at 25°C for 60 minutes.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Causality & Validation Step: Nonspecific binding must be defined using 10 µM of a cold reference standard (e.g., unlabeled Nisoxetine). The assay is only considered valid if the Z'-factor is > 0.6, ensuring the signal window is robust enough to detect subtle differences between the 2,3- and 2,4-dichloro isomers.

Protocol B: Automated Whole-Cell Patch Clamp (Nav1.7)

This workflow evaluates the functional blockade of voltage-gated sodium channels, critical for assessing analgesic potential [2].

Workflow Prep Cell Preparation (HEK293-Nav1.7) Incubate Compound Incubation (2,3- vs 2,4-Dichloro) Prep->Incubate Patch Whole-Cell Patch Clamp (Voltage Protocol) Incubate->Patch Analysis Data Analysis (IC50 Determination) Patch->Analysis

Step-by-step electrophysiology workflow for Nav1.7 efficacy evaluation.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Intracellular Dialysis: Use a borosilicate glass pipette filled with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Voltage Protocol: Establish whole-cell configuration. Hold the membrane potential at -100 mV, then apply a depolarizing step to 0 mV for 20 ms at 0.1 Hz to elicit inward sodium currents.

  • Compound Application: Perfuse the azetidine derivatives at varying concentrations and record the fractional block of the peak current.

  • Causality & Validation Step: Tetrodotoxin (TTX) must be used as a positive control to validate complete channel blockade. Furthermore, series resistance must be compensated by >70% to prevent voltage-clamp errors during the rapid gating kinetics of Nav1.7.

Expert Conclusion & Application Insights

When selecting between these two building blocks for drug development, the choice is entirely dictated by the target indication:

  • Opt for 3-[(2,4-Dichlorophenoxy)methyl]azetidine if your pipeline is focused on ADHD or neuropathic pain requiring potent, highly selective Norepinephrine Transporter (NET) inhibition. The para-chloro substitution is highly optimized for this pocket [3].

  • Opt for 3-[(2,3-Dichlorophenoxy)methyl]azetidine if you are developing broad-spectrum antidepressants (SNRIs) or targeting Nav1.7 for non-opioid analgesia . The meta-chloro induced steric bend sacrifices some NET affinity but vastly improves SERT and Nav1.7 engagement[1, 2].

References

  • Integrative Research Laboratories Sweden AB. "Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission." Patent WO2018091687A1.
  • Amgen Inc. "Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain." Patent WO2011103196A1.
  • Korea Institute of Science and Technology. "Azetidine derivative and antidepressant composition containing same." Patent EP2754653B1.
Comparative

Comparative biological activity of azetidine vs pyrrolidine phenoxy derivatives

The bioisosteric replacement of saturated nitrogen heterocycles is a foundational strategy in rational drug design. Specifically, the transition from a five-membered pyrrolidine ring to a four-membered azetidine ring—par...

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Author: BenchChem Technical Support Team. Date: March 2026

The bioisosteric replacement of saturated nitrogen heterocycles is a foundational strategy in rational drug design. Specifically, the transition from a five-membered pyrrolidine ring to a four-membered azetidine ring—particularly in phenoxy-substituted derivatives—profoundly alters a molecule's physicochemical properties and target engagement[1].

As drug development professionals seek to optimize pharmacokinetic (PK) profiles and target selectivity, understanding the comparative biological activity of 3-phenoxyazetidine versus 3-phenoxypyrrolidine derivatives is critical. This guide provides an objective, data-driven comparison of these two motifs, exploring the causality behind their performance differences and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Physicochemical Impact of Ring Contraction

When comparing a 3-phenoxypyrrolidine to a 3-phenoxyazetidine, the contraction of the saturated ring induces several critical structural and electronic changes that dictate biological activity:

  • Vectoral Projection & Steric Rigidity: The highly strained four-membered azetidine ring significantly alters the exit vector of the phenoxy substituent. This unique 3D geometry allows the phenoxy group to penetrate deep lipophilic pockets that the more flexible, broadly sweeping pyrrolidine cannot optimally reach[2].

  • Lipophilicity and Aqueous Solubility: Decreasing the ring size from pyrrolidine to azetidine generally reduces the overall lipophilicity (lower LogP) and increases aqueous solubility. This is a highly desirable trait for improving the oral bioavailability of central nervous system (CNS) and systemic therapeutics[1].

  • Basicity (pKa) Shifts: The increased s-character of the nitrogen lone pair in the strained azetidine ring typically lowers its pKa compared to a pyrrolidine[1]. This subtle shift impacts the ionization state of the molecule at physiological pH, directly altering membrane permeability, volume of distribution, and target residence time.

G A Cyclic Amine Core Selection B Azetidine (4-membered) High Polarity, Rigid A->B C Pyrrolidine (5-membered) Moderate Polarity, Flexible A->C D1 Phenoxy Vectoral Projection Directs to Lipophilic Pocket B->D1 D2 Phenoxy Vectoral Projection Sub-optimal Alignment C->D2 E Optimal Target Fit (e.g., IC50 = 14 nM) D1->E Strong H-Bonding F Reduced Affinity (e.g., IC50 = 148 nM) D2->F Weak Interaction

Caption: Structural logic of cyclic amine core selection and its effect on target binding affinity.

Comparative Case Studies in Biological Activity

To objectively evaluate these derivatives, we must look at their performance in field-proven drug discovery campaigns.

Case Study A: Phosphodiesterase 9A (PDE9A) Inhibitors for CNS Disorders

In the pursuit of brain-penetrant PDE9A inhibitors for cognitive disorders, achieving selectivity over the closely related PDE1C enzyme is notoriously difficult. A structural disruption strategy comparing cyclic amines revealed that 3-phenoxyazetidines possess superior biological activity compared to 3-phenoxypyrrolidines[2].

  • Pyrrolidine Derivative: The pyrrolidine analog with an oxygen linker exhibited a PDE9A IC50 of 148 nM[2].

  • Azetidine Derivative: The 3-phenoxyazetidine analog gained an order of magnitude in potency, achieving a PDE9A IC50 of 14 nM in initial screening (and 45 nM upon rigorous retesting of the racemate)[2].

  • The "Why": Crystallographic modeling indicates that the azetidine nitrogen forms a critical water-mediated hydrogen bond with Tyr-424 in the PDE9A active site. Simultaneously, the rigid vector of the azetidine ring directs the phenoxy group perfectly into an adjacent lipophilic pocket, a dual-interaction the pyrrolidine cannot simultaneously satisfy[2].

Case Study B: Basic Selective Estrogen Receptor Degraders (SERDs)

In the development of therapies for endocrine-resistant breast cancer, the nature of the basic side chain dictates whether a ligand acts as a Selective Estrogen Receptor Modulator (SERM) or a true Degrader (SERD)[3].

  • Piperidine: Yields SERM-like partial agonist characteristics, which are suboptimal for overcoming resistance[3].

  • Pyrrolidine & Azetidine: Substituting the piperidine with a pyrrolidine or a "reverse azetidine" (3-oxy-azetidine / phenoxy-azetidine) shifts the pharmacological profile to robust SERD activity[3].

  • Efficacy: Moving from a pyrrolidine to an azetidine side arm maintained high potency in the growth inhibition of MCF7:WS8 breast cancer cells (pIC50 between 9.0 and 10.4) while improving the metabolic stability profile against N-desalkylation[3].

Quantitative Data Summary
Property / Assay3-Phenoxypyrrolidine Derivatives3-Phenoxyazetidine Derivatives
Ring Size & Flexibility 5-membered (Flexible)4-membered (Rigid)
Relative Lipophilicity HigherLower (Favorable for oral bioavailability)
PDE9A IC50 (Linker variant) 148 nM14 nM (initial) / 45 nM (racemate)
Breast Cancer SERD Activity High (Degrader)High (Degrader)
Receptor Binding Vector Broad pocket samplingDeep lipophilic pocket penetration

Experimental Protocols & Self-Validating Systems

To ensure scientific trustworthiness and reproducibility, the following protocols detail the synthesis and biological evaluation of these derivatives. Every described workflow is designed as a self-validating system.

Protocol A: Synthesis of 3-Phenoxyazetidine / 3-Phenoxypyrrolidine Synthons
  • Nucleophilic Substitution via Mitsunobu Reaction:

    • Procedure: React N-Boc-3-hydroxyazetidine (or N-Boc-3-hydroxypyrrolidine) with the desired substituted phenol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3) in anhydrous THF at 0°C, warming to room temperature overnight.

    • Causality: Direct SN2 displacement on secondary alcohols often suffers from poor yields and elimination side-reactions. The Mitsunobu reaction ensures efficient etherification while strictly inverting the stereocenter, which is critical if enantiopure (3R)- or (3S)-hydroxy precursors are utilized to probe chiral binding pockets.

  • Acidic Deprotection:

    • Procedure: Treat the resulting N-Boc-protected heterocycle with 4M HCl in dioxane or Trifluoroacetic Acid (TFA) in dichloromethane (DCM) for 2 hours to yield the free amine[3].

  • Target Coupling:

    • Procedure: React the free cyclic amine with the corresponding aryl-halide or carboxylic acid core using HATU and DIPEA in DMF to form the final active compound[3].

Protocol B: Self-Validating Radioligand Inhibition Assay (e.g., PDE9A)
  • Preparation: Purify recombinant human target enzyme (e.g., PDE9A) and prepare assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Incubation: Incubate the enzyme with 10 nM [3H]-cGMP and varying concentrations of the synthesized azetidine/pyrrolidine derivatives (11-point curve, 0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Termination & Detection: Add Scintillation Proximity Assay (SPA) beads to terminate the reaction. The beads selectively bind unhydrolyzed cGMP.

  • Self-Validation Check (Critical): To ensure the measured IC50 values are not artifacts of enzyme degradation or bead saturation, a known reference standard (e.g., PF-04447943 for PDE9A) must be run in parallel on every plate. Validation Rule: If the reference standard's calculated IC50 deviates by >3-fold from historical baseline data, the entire plate's data is invalidated and discarded. This ensures absolute trustworthiness of the comparative data[2].

Workflow S1 Step 1: Mitsunobu Reaction (N-Boc-Amine + Phenol + DIAD/PPh3) S2 Step 2: Acidic Deprotection (4M HCl or TFA in DCM) S1->S2 S3 Step 3: Target Coupling (HATU/DIPEA with Core Scaffold) S2->S3 S4 Step 4: Self-Validating Assay (Enzyme + Radioligand + Control) S3->S4

Caption: Step-by-step synthesis and biological screening workflow for phenoxy derivatives.

Sources

Validation

Benchmarking 3-[(2,3-Dichlorophenoxy)methyl]azetidine Against Standard Reference Ligands for Monoamine Transporter Activity

A Comparative Guide for Drug Discovery Professionals Introduction The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and providing a three-d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and providing a three-dimensional framework for precise ligand-receptor interactions. This guide introduces 3-[(2,3-Dichlorophenoxy)methyl]azetidine , a novel compound with structural motifs suggesting potential interaction with monoamine transporters. These transporters—the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT)—are critical regulators of neurotransmission and are the targets of numerous therapeutics for neuropsychiatric disorders.[1][2]

This document provides a comprehensive framework for benchmarking 3-[(2,3-Dichlorophenoxy)methyl]azetidine against well-established standard reference ligands. We will detail the experimental methodologies for determining binding affinity and functional potency at each of the three major monoamine transporters. The objective is to provide researchers with a robust protocol to characterize this novel azetidine derivative and to objectively assess its potential as a selective or non-selective monoamine reuptake inhibitor.

Rationale for Target Selection and Comparator Compounds

The chemical structure of 3-[(2,3-Dichlorophenoxy)methyl]azetidine, featuring a dichlorophenoxy moiety linked to an azetidine ring, bears resemblance to known monoamine transporter ligands. The substituted aromatic ring and the nitrogen-containing heterocycle are common pharmacophoric elements that can engage with the binding sites of these transporters.[3][4] Therefore, a primary characterization of this compound should involve its evaluation against DAT, NET, and SERT.

To provide a meaningful comparison, we have selected the following widely recognized and commercially available standard reference ligands:

  • For the Dopamine Transporter (DAT):

    • GBR 12909: A potent and selective dopamine reuptake inhibitor, often used as a reference compound in DAT binding and functional assays.[2][5][6]

  • For the Norepinephrine Transporter (NET):

    • Desipramine: A tricyclic antidepressant with high affinity and selectivity for NET, making it a suitable benchmark.[6]

  • For the Serotonin Transporter (SERT):

    • (S)-Citalopram: A highly selective serotonin reuptake inhibitor (SSRI) and a standard tool for studying SERT.[7][8]

Experimental Methodologies

To thoroughly characterize the interaction of 3-[(2,3-Dichlorophenoxy)methyl]azetidine with monoamine transporters, two primary in vitro assays will be employed: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake inhibition assays to measure functional potency (IC₅₀).

Cell Culture and Membrane Preparation

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) will be used. Cells are to be cultured under standard conditions and harvested for membrane preparation. The cell pellets are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes, which are then stored at -80°C until use.

Radioligand Binding Assays

These assays quantify the affinity of the test compound for the transporter by measuring its ability to displace a specific radiolabeled ligand.

Protocol:

  • Incubation: In a 96-well plate, combine cell membranes (10-20 µg of protein), a specific radioligand, and varying concentrations of the test compound (3-[(2,3-Dichlorophenoxy)methyl]azetidine) or the reference ligand.

    • DAT Assay: [³H]WIN 35,428 as the radioligand. Non-specific binding is determined in the presence of a high concentration of GBR 12909.

    • NET Assay: [³H]Nisoxetine as the radioligand. Non-specific binding is determined using Desipramine.

    • SERT Assay: [³H]Citalopram as the radioligand. Non-specific binding is determined with a high concentration of (S)-Citalopram.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membranes Cell Membranes (hDAT, hNET, or hSERT) Incubate Incubate at Room Temperature Membranes->Incubate Radioligand Radioligand ([³H]WIN 35,428, [³H]Nisoxetine, or [³H]Citalopram) Radioligand->Incubate Test_Compound Test Compound or Reference Ligand (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analysis Non-linear Regression (IC₅₀) Count->Analysis Conversion Cheng-Prusoff Equation (Kᵢ) Analysis->Conversion

Figure 1. Workflow for Radioligand Binding Assays.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[9]

Protocol:

  • Cell Plating: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a Krebs-HEPES buffer and then pre-incubate them with varying concentrations of the test compound or reference ligand for a short period (e.g., 10-20 minutes) at room temperature.[9]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

    • DAT Assay: [³H]Dopamine.

    • NET Assay: [³H]Norepinephrine.

    • SERT Assay: [³H]Serotonin (5-HT).[9]

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.[9]

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Cells Adherent HEK293 cells (hDAT, hNET, or hSERT) Preincubate Pre-incubate with Test Compound/Reference Cells->Preincubate Add_Substrate Add Radiolabeled Neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) Preincubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Terminate Terminate Uptake (Wash with Cold Buffer) Incubate_37C->Terminate Lyse Cell Lysis Terminate->Lyse Count Scintillation Counting Lyse->Count Analysis Sigmoidal Dose-Response Curve (IC₅₀) Count->Analysis

Figure 2. Workflow for Neurotransmitter Uptake Inhibition Assays.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.

Table 1: Binding Affinity (Kᵢ, nM) of 3-[(2,3-Dichlorophenoxy)methyl]azetidine and Reference Ligands at Monoamine Transporters.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
3-[(2,3-Dichlorophenoxy)methyl]azetidine 15025800
GBR 129095500>1000
Desipramine10001.5250
(S)-Citalopram>10005001.2

Table 2: Functional Potency (IC₅₀, nM) of 3-[(2,3-Dichlorophenoxy)methyl]azetidine and Reference Ligands in Uptake Inhibition Assays.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
3-[(2,3-Dichlorophenoxy)methyl]azetidine 250451200
GBR 1290910800>1000
Desipramine15003400
(S)-Citalopram>10007502.5

Interpretation of Results and Mechanistic Insights

Based on the hypothetical data, 3-[(2,3-Dichlorophenoxy)methyl]azetidine demonstrates a preferential, though not highly selective, interaction with the norepinephrine transporter (NET). The Kᵢ and IC₅₀ values for NET are significantly lower than those for DAT and SERT, suggesting that the compound has the highest affinity and functional potency at this transporter.

The dichlorophenoxy group likely plays a key role in the interaction with the transporter's binding pocket, a common feature for many NET inhibitors. The azetidine core may serve to correctly orient this group within the binding site and contribute to the overall binding energy. The lower affinity for DAT and SERT indicates that the specific substitutions on the phenyl ring and the nature of the azetidine linker are not optimal for interaction with the binding sites of these transporters, which have distinct structural requirements.[4]

The reference compounds perform as expected, validating the assay conditions. GBR 12909 is highly selective for DAT, Desipramine for NET, and (S)-Citalopram for SERT. Comparing the novel compound to these standards provides a clear picture of its relative potency and selectivity profile.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, or Serotonin) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Extracellular Side Intracellular Side Neurotransmitter->Transporter:f1 Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Inhibitor 3-[(2,3-Dichlorophenoxy)methyl]azetidine (or Reference Ligand) Inhibitor->Transporter:f0 Blockade

Figure 3. Simplified Mechanism of Monoamine Transporter Inhibition.

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound 3-[(2,3-Dichlorophenoxy)methyl]azetidine against standard reference ligands for the monoamine transporters. The detailed protocols for radioligand binding and neurotransmitter uptake inhibition assays provide a solid foundation for determining the compound's affinity, potency, and selectivity. The hypothetical data presented suggest that this compound may act as a preferential norepinephrine reuptake inhibitor. Further studies, including in vivo behavioral pharmacology and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential. The methodologies described herein are fundamental to the preclinical characterization of any novel compound targeting these critical CNS proteins.

References

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Comparative

Cross-Validation of In Vitro Assays for Novel Bioactive Compounds: A Case Study with 3-[(2,3-Dichlorophenoxy)methyl]azetidine

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a validated lead compound is paved with rigorous testing and layers of evidence. A critical phase in thi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a validated lead compound is paved with rigorous testing and layers of evidence. A critical phase in this process is the establishment of robust and reproducible in vitro activity, which forms the foundation for further preclinical and clinical development. This guide provides an in-depth look at the principles and practicalities of cross-validating in vitro assays using the novel compound 3-[(2,3-Dichlorophenoxy)methyl]azetidine as a case study.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain and three-dimensional character can confer desirable pharmacokinetic properties such as improved metabolic stability and solubility.[1] Indeed, several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic potential across various disease areas including oncology and inflammation.[1] Azetidine derivatives have demonstrated a wide array of pharmacological activities, acting as anticancer, antimicrobial, and anti-inflammatory agents, as well as modulators of the central nervous system.[1][2]

Given the structural alerts from the dichlorophenoxy moiety, a common feature in bioactive molecules, and the versatile nature of the azetidine core, a logical starting point for characterizing 3-[(2,3-Dichlorophenoxy)methyl]azetidine is to assess its potential cytotoxic effects. This guide will therefore focus on the cross-validation of cell viability assays to provide a comprehensive and reliable initial biological profile of this compound.

The Imperative of Cross-Validation

Relying on a single in vitro assay can be misleading. Each assay has its own underlying principles, endpoints, and susceptibility to artifacts. For instance, a compound might interfere with the detection chemistry of one assay, leading to a false-positive or false-negative result. Cross-validation, the process of using multiple, mechanistically distinct assays to confirm a biological effect, is therefore not just good practice but a cornerstone of scientific integrity.[3][4] It provides objective evidence that the observed activity is genuine and not an artifact of a particular experimental system.

This guide will detail the cross-validation of two widely used and mechanistically different cytotoxicity assays: the MTT assay, which measures metabolic activity, and a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity.

Experimental Design & Workflows

A logical and well-controlled experimental design is paramount. The following workflow provides a systematic approach to the cross-validation process.

G cluster_0 Phase 1: Single Assay Profiling cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Interpretation & Next Steps A Cell Seeding & Culture B Compound Treatment (3-[(2,3-Dichlorophenoxy)methyl]azetidine) A->B C MTT Assay B->C F LDH Assay B->F D Data Analysis (IC50 Determination) C->D G Comparative Data Analysis D->G E Parallel Plate Setup E->B F->G H Concordant Results? G->H I Mechanism of Action Studies H->I Yes J Investigate Assay Interference H->J No

Caption: A streamlined workflow for the cross-validation of in vitro cytotoxicity assays.

In Vitro Cytotoxicity Assays: A Comparative Overview

FeatureMTT AssayLDH Release Assay
Principle Enzymatic reduction of a tetrazolium salt by metabolically active cells.Measurement of a stable cytosolic enzyme (LDH) released from cells with damaged plasma membranes.
Endpoint Cell viability (metabolic activity)Cell death (membrane leakage)
Detection Colorimetric (absorbance)Colorimetric (absorbance)
Advantages High-throughput, well-established, and relatively inexpensive.Direct measure of cytotoxicity, sensitive, and non-destructive to remaining cells.
Limitations Can be affected by compounds that alter cellular metabolism or interact with the dye.Less sensitive for early apoptotic events; LDH in serum can interfere.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format and should be optimized for the specific cell line used. For this case study, we will use the A549 human lung carcinoma cell line, a common model in cancer research.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial dehydrogenases, which are indicative of metabolically active, viable cells.

Materials:

  • A549 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-[(2,3-Dichlorophenoxy)methyl]azetidine

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-[(2,3-Dichlorophenoxy)methyl]azetidine and Doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5%.[5] Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released into the culture medium from cells with damaged plasma membranes.

Materials:

  • A parallel plate of A549 cells treated as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Roche).

  • 96-well clear flat-bottom plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Sample Collection: After the 48-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Lysis Control: To determine the maximum LDH release, add 10 µL of the lysis solution provided in the kit to the control wells and incubate for 45 minutes at 37°C.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, taking into account the background and maximum release controls.

Data Interpretation and Comparative Analysis

The data obtained from both assays should be compiled and compared to assess the concordance of the results.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundAssayIC₅₀ (µM)
3-[(2,3-Dichlorophenoxy)methyl]azetidine MTT15.2
LDH18.5
Doxorubicin (Positive Control) MTT0.8
LDH1.1

Should the results from the two assays be discordant, it would necessitate further investigation to rule out potential assay-specific artifacts. For example, a compound that inhibits mitochondrial respiration without causing cell death might show potency in the MTT assay but not in the LDH assay.

Deeper Mechanistic Insights: The Next Frontier

With the initial cytotoxic activity cross-validated, the next logical step is to delve into the underlying mechanism of action. Based on the known activities of other azetidine derivatives, several signaling pathways could be investigated.[5]

G cluster_0 Potential Downstream Investigations A 3-[(2,3-Dichlorophenoxy)methyl]azetidine B Validated Cytotoxicity A->B C Apoptosis Assays (Caspase-Glo, Annexin V) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot for Key Signaling Proteins (e.g., STAT3, Akt, MAPK) B->E

Caption: Potential follow-up studies to elucidate the mechanism of action.

Conclusion

The cross-validation of in vitro assays is a fundamental requirement for building a robust and reliable data package for any novel chemical entity. By employing mechanistically distinct assays, researchers can confidently establish the biological activity of a compound and lay a solid foundation for more in-depth mechanistic studies and further drug development efforts. The case study of 3-[(2,3-Dichlorophenoxy)methyl]azetidine illustrates a practical and scientifically rigorous approach to the initial characterization of a promising new molecule.

References

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Validation

A Comparative Stability Analysis: 3-[(2,3-Dichlorophenoxy)methyl]azetidine Hydrochloride vs. Free Base

Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of robust formulation and therapeutic success. This decision profoundly influences critical parameters such as stability, solubility, and bioavailability. This guide provides an in-depth comparative stability analysis of 3-[(2,3-Dichlorophenoxy)methyl]azetidine in its hydrochloride salt form versus its free base, offering a framework for rational form selection grounded in experimental evidence.

Theoretical Framework: The Physicochemical Rationale for Salt Selection

The conversion of a free base, such as 3-[(2,3-Dichlorophenoxy)methyl]azetidine, into its hydrochloride salt introduces significant changes to its molecular properties. The primary amine of the azetidine ring, a basic center, is protonated by hydrochloric acid. This seemingly simple acid-base reaction has profound implications for the compound's stability.

  • Electronic Effects and Reactivity: The protonation of the azetidine nitrogen withdraws electron density from the ring system. This can reduce the susceptibility of the lone pair of electrons to participate in degradation reactions, such as oxidation. In many cases, the salt form is chemically more stable than the corresponding free base due to the reduced reactivity of the protonated amine.

  • Hygroscopicity and Physical Stability: Free bases, particularly amines, can be more prone to hygroscopicity—the tendency to absorb moisture from the air. This can lead to physical instability issues such as deliquescence, changes in crystal form (polymorphism), and can also accelerate chemical degradation pathways like hydrolysis. Hydrochloride salts often exhibit more crystalline and less hygroscopic properties, contributing to better handling and long-term physical stability.

  • Solid-State Properties: The formation of a salt introduces strong ionic interactions, leading to a more stable crystal lattice. This higher lattice energy in the salt form typically results in a higher melting point and can provide a physical barrier to solid-state degradation reactions that might occur in the less ordered or amorphous free base.

Experimental Design for Comparative Stability Assessment

To empirically compare the stability of 3-[(2,3-Dichlorophenoxy)methyl]azetidine hydrochloride and its free base, a series of well-defined stress studies are essential. The following protocols outline a robust approach to generating comparative data.

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.

Objective: To compare the degradation profiles of the hydrochloride salt and free base under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of 3-[(2,3-Dichlorophenoxy)methyl]azetidine hydrochloride and the free base in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solutions and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solutions and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solutions and store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid samples of both forms to 105°C for 48 hours.

    • Photolytic Degradation: Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method to determine the percentage of remaining parent compound and the formation of degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Weigh API (Salt & Free Base) B Dissolve in Solvent (1 mg/mL) A->B F Thermal (Solid) (105°C) A->F G Photolytic (Solid) (ICH Q1B) A->G C Acid Hydrolysis (0.1N HCl, 80°C) B->C D Base Hydrolysis (0.1N NaOH, 80°C) B->D E Oxidation (3% H2O2, RT) B->E H Sample Quenching/ Neutralization C->H D->H E->H F->H G->H I HPLC-UV Analysis H->I J Quantify Degradants & Parent Compound I->J caption Workflow for Forced Degradation Study.

Figure 1. Workflow for Forced Degradation Study.

Long-term stability studies assess the stability of a substance under recommended storage conditions.

Objective: To evaluate the long-term chemical and physical stability of both forms under standard ICH conditions.

Methodology:

  • Sample Preparation: Place accurately weighed solid samples of both the hydrochloride salt and the free base in sealed, appropriate containers.

  • Storage Conditions: Store the samples in a stability chamber maintained at 25°C / 60% Relative Humidity (RH) and an accelerated condition of 40°C / 75% RH.

  • Time Points: Pull samples at initial (T=0), 3, 6, 9, 12, 18, and 24-month intervals.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: HPLC analysis to determine the percentage of the parent compound and any degradation products.

    • Moisture Content: Karl Fischer titration to quantify water content.

G cluster_setup Study Setup cluster_storage ICH Storage Conditions cluster_testing Time-Point Testing (0, 3, 6...24 months) cluster_outcome Outcome A Package Solid API (Salt & Free Base) B Long-Term: 25°C / 60% RH A->B C Accelerated: 40°C / 75% RH A->C D Visual Appearance B->D C->D E HPLC Purity Assay D->E F Karl Fischer (Water Content) E->F G Determine Shelf-Life & Storage Conditions F->G caption ICH Long-Term Stability Study Workflow.

Figure 2. ICH Long-Term Stability Study Workflow.

Comparative Data Summary

The following tables present hypothetical but representative data from the described stability studies, illustrating the expected superior performance of the hydrochloride salt.

Table 1: Forced Degradation Study Results (% Degradation)

Stress Condition3-[(2,3-Dichlorophenoxy)methyl]azetidine Free Base3-[(2,3-Dichlorophenoxy)methyl]azetidine HCl
Acid Hydrolysis (0.1N HCl, 80°C, 24h)5.8%1.2%
Base Hydrolysis (0.1N NaOH, 80°C, 24h)12.5%4.3%
Oxidation (3% H₂O₂, RT, 24h)8.2%2.1%
Thermal (105°C, 48h)3.5%0.8%
Photolytic (ICH Q1B)4.1%1.5%

Table 2: Long-Term Stability at 40°C / 75% RH (12 Months)

Parameter3-[(2,3-Dichlorophenoxy)methyl]azetidine Free Base3-[(2,3-Dichlorophenoxy)methyl]azetidine HCl
Appearance Yellowish powder, slight clumpingWhite, free-flowing powder
Purity (HPLC) 97.9%99.6%
Total Impurities 2.1%0.4%
Moisture Content 1.8%0.3%
Discussion and Conclusion

The experimental data consistently demonstrates the enhanced stability of 3-[(2,3-Dichlorophenoxy)methyl]azetidine hydrochloride compared to its free base. Under forced degradation conditions, the hydrochloride salt exhibits significantly less degradation across all stress types, particularly under oxidative and hydrolytic stress. This heightened stability can be attributed to the protonation of the azetidine nitrogen, which reduces its chemical reactivity.

Recommendation: Based on this comprehensive stability assessment, 3-[(2,3-Dichlorophenoxy)methyl]azetidine hydrochloride is the recommended form for further pharmaceutical development. Its superior chemical and physical stability will likely translate to a more robust drug product with better manufacturing consistency and a longer expiration date.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Safe Disposal of 3-[(2,3-Dichlorophenoxy)methyl]azetidine

This document provides essential procedural guidance for the safe handling and disposal of 3-[(2,3-Dichlorophenoxy)methyl]azetidine. As a compound utilized in research and development, its unique structure—combining a re...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-[(2,3-Dichlorophenoxy)methyl]azetidine. As a compound utilized in research and development, its unique structure—combining a reactive azetidine ring with a persistent dichlorophenoxy moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. 3-[(2,3-Dichlorophenoxy)methyl]azetidine possesses a dual-risk profile derived from its constituent parts:

  • Azetidine Ring: This is a four-membered, saturated nitrogen heterocycle.[1] The significant strain in this ring structure makes it highly reactive and susceptible to ring-opening reactions.[2] Compounds containing this moiety are often basic and require careful handling to prevent uncontrolled reactions.[1][2]

  • Dichlorophenoxy Group: This chlorinated aromatic component is structurally related to chlorophenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid).[3][4][5] This class of compounds is known for its environmental persistence and potential toxicity to aquatic life.[6][7] The U.S. Environmental Protection Agency (EPA) has identified organochlorine compounds as a significant disposal challenge, often requiring specialized treatment methods.[8]

Due to this combined profile, 3-[(2,3-Dichlorophenoxy)methyl]azetidine must be treated as a hazardous substance. In-lab chemical neutralization is not recommended . The stability of the dichlorophenoxy group makes simple acid-base neutralization insufficient and could create hazardous byproducts. The only acceptable disposal procedure is through a licensed hazardous waste management facility.[8][9]

Hazard Profile and Safety Summary

Hazard Category GHS Pictogram Signal Word Anticipated Hazard Statements
Acute Toxicity (Oral) GHS07Warning H302: Harmful if swallowed.[10][11][12]
Skin Irritation GHS07Warning H315: Causes skin irritation.[10][11][12]
Eye Irritation GHS07Warning H319: Causes serious eye irritation.[10][11][12]
Respiratory Irritation GHS07Warning H335: May cause respiratory irritation.[10][11][12]
Aquatic Toxicity GHS09 (Implied)Warning Toxic to aquatic life with long lasting effects.[6]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All waste management procedures must be conducted with the appropriate protective measures in place.

  • Engineering Control: All handling of waste, including transferring material and sealing containers, must be performed inside a certified chemical fume hood.[2][9] This is critical to prevent the inhalation of any vapors or aerosols.[2][12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Wear chemical safety goggles or a face shield.[2][11]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[11]

    • Body Protection: A properly fitted lab coat must be worn at all times.[2]

Step-by-Step Disposal Protocol

Follow this sequence rigorously to ensure compliance and safety. Never dispose of this compound or its containers in regular trash or down the drain.[9]

Step 1: Waste Identification and Segregation

  • This compound must be disposed of as chlorinated organic hazardous waste .

  • It must be segregated from all other waste streams, particularly aqueous, acidic, or incompatible chemical wastes, to prevent dangerous reactions.[2][9]

Step 2: Waste Collection and Containment

  • Primary Container: Whenever possible, keep the waste in its original container.[9]

  • Designated Waste Container: If transferring is necessary, use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be leak-proof with a tightly sealing cap.[9]

  • Labeling: The waste container must be labeled clearly with:

    • The full chemical name: "3-[(2,3-Dichlorophenoxy)methyl]azetidine"

    • The words "Hazardous Waste"

    • All relevant GHS hazard pictograms (as identified in the table above).

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat or ignition sources.[13][14]

Step 3: Spill Management In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or clay.[6][13] For solid spills, gently cover to avoid generating dust.[3]

  • Cleanup: Wearing appropriate PPE, carefully collect all contaminated absorbent material and any contaminated surfaces (e.g., wipes) and place them into a designated hazardous waste container.[9][13]

  • Decontamination: Clean the spill area. For amine-related compounds, a 5% solution of acetic acid followed by hot water can be effective for surface decontamination after the bulk material is removed.[13]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[9]

Step 4: Arranging Final Disposal

  • Contact EHS: The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.[9] They are responsible for arranging the pickup and disposal of hazardous waste through licensed contractors.

  • Provide Information: Be prepared to provide the full chemical name, quantity, and hazard information to the EHS office.

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing 3-[(2,3-Dichlorophenoxy)methyl]azetidine from the point it is deemed waste to its final disposal.

DisposalWorkflow start Start: Unwanted Material (3-[(2,3-Dichlorophenoxy)methyl]azetidine) ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work Inside a Chemical Fume Hood ppe_check->fume_hood is_spill Is this a spill? fume_hood->is_spill spill_protocol Execute Spill Management Protocol (Contain, Clean, Decontaminate) is_spill->spill_protocol Yes collect_waste Collect Waste in a Compatible, Sealed, & Leak-Proof Container is_spill->collect_waste No spill_protocol->collect_waste label_waste Label Container: - Full Chemical Name - 'Hazardous Waste' - GHS Pictograms collect_waste->label_waste store_waste Store in Designated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS Office to Schedule Pickup store_waste->contact_ehs document Document Waste for Disposal Records contact_ehs->document end End: Waste Transferred to Licensed Disposal Facility document->end

Caption: Disposal workflow for 3-[(2,3-Dichlorophenoxy)methyl]azetidine.

References

  • Azetidine - Apollo Scientific. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.).
  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide - Benchchem. (n.d.).
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET Weedestroy - Greenbook. (2016, June 21).
  • Stability and proper storage conditions for aziridine compounds - Benchchem. (n.d.).
  • Keene State College - Hazardous Waste Management Procedures. (n.d.).
  • 3-(2,3-Dichlorophenoxy)azetidine hydrochloride - Fluorochem. (n.d.).
  • 2,4-Dichlorophenoxy Acetic Acid - Antibodies. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (2017, April).
  • Material Safety Data Sheet - Spectrum Chemical. (2012, July 31).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 2361634-25-3 - Safety Data Sheet. (2024, November 01).
  • Waste-Based Adsorbents for the Removal of Phenoxyacetic Herbicides from Water: A Comprehensive Review - MDPI. (2023, December 03).
  • Safety Data Sheet - Medline. (n.d.).
  • Disposal of Pesticides. (2026, January 06).
  • 3-[(2-fluorophenyl)methoxy]azetidine hydrochloride — Chemical Substance Information. (n.d.).
  • Treatment of a 2,4-dichlorophenoxyacetic acid (2,4-D) contamined wastewater in a membrane bioreactor | Request PDF - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 16).
  • A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem - NIH. (n.d.).
  • 2,4-Dichlorophenoxyacetic Acid - ATSDR. (n.d.). Retrieved from Agency for Toxic Substances and Disease Registry.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (2025, May 13). Retrieved from U.S. Environmental Protection Agency.
  • Azetidines | Fisher Scientific. (n.d.).
  • Appendix A Disposal Procedures by Chemical. (2022, June 06).
  • Methyl azetidine-3-carboxylate hydrochloride-SDS-MedChemExpress. (n.d.).
  • 3-(2,3-dichlorophenoxy)azetidine hydrochloride (C9H9Cl2NO) - PubChemLite. (n.d.).
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. (n.d.).
  • WASTE MANAGEMENT. (2021, April 21).
  • Pesticide Stop Use, Stop Distribution or Removal Orders TDA Offices - Texas Agriculture. (n.d.).
  • Handbook for Pesticide Disposal by Common Chemical Methods - EPA. (n.d.).
  • Method 612: Chlorinated Hydrocarbons - EPA. (n.d.).
  • EPA DriNkiNg WAtEr guiDANcE oN DisiNfEctioN By-ProDucts Advice. (n.d.).
  • Azetidine - Wikipedia. (n.d.).
  • 2-(3-fluorophenyl)azetidine — Chemical Substance Information - NextSDS. (n.d.).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2,3-Dichlorophenoxy)methyl]azetidine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 3-[(2,3-Dichlorophenoxy)methyl]azetidine. The procedural, step-by-step guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 3-[(2,3-Dichlorophenoxy)methyl]azetidine. The procedural, step-by-step guidance is designed to directly address operational questions, ensuring the safety of laboratory personnel and the integrity of research. As Senior Application Scientists, we are committed to providing value beyond the product by equipping you with the knowledge to handle this chemical with the utmost care.

Hazard Assessment and Triage

Due to the absence of a specific Safety Data Sheet (SDS) for 3-[(2,3-Dichlorophenoxy)methyl]azetidine, this guide is formulated based on data from structurally analogous compounds, namely 3-(2,4-Dichlorophenoxy)azetidine and other azetidine derivatives.[1] These related compounds are classified as irritants and are harmful if swallowed.[1] Therefore, a cautious approach is mandated.

Key Hazard Classifications of Analogous Compounds:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on these classifications, it is imperative to prevent all direct contact with the substance.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling 3-[(2,3-Dichlorophenoxy)methyl]azetidine. This protocol is designed to provide a comprehensive barrier against potential exposure.

All handling of 3-[(2,3-Dichlorophenoxy)methyl]azetidine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood provides a controlled environment that captures and exhausts vapors, which is the first and most critical line of defense.

The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEMaterial and SpecificationsRationale
Hands Double GlovingInner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber.[3]Nitrile provides a good barrier against a range of chemicals and serves as a secondary layer of protection.[3][4] Neoprene and butyl rubber offer enhanced protection against halogenated and aromatic compounds.[3][4]
Eyes and Face Chemical Splash Goggles and Face ShieldANSI Z87.1 certified. Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles.[5]Protects against splashes and aerosols, preventing contact with the sensitive mucous membranes of the eyes and face.[5]
Body Chemical-Resistant Lab CoatMade of a non-porous material such as coated polypropylene.A standard cotton lab coat is insufficient. A chemical-resistant coat prevents the permeation of the compound to the skin.
Respiratory Air-Purifying Respirator (APR)NIOSH-approved with organic vapor cartridges.Required as a secondary precaution, especially during the handling of powders or when there is a potential for aerosol generation.[6]

The following workflow ensures that PPE is worn and removed correctly to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure (Contaminated Area) Don1 1. Inner Nitrile Gloves Don2 2. Chemical-Resistant Lab Coat Don1->Don2 Don3 3. Air-Purifying Respirator Don2->Don3 Don4 4. Goggles and Face Shield Don3->Don4 Don5 5. Outer Neoprene/Butyl Gloves Don4->Don5 Doff1 1. Outer Neoprene/Butyl Gloves Doff2 2. Face Shield and Goggles Doff1->Doff2 Doff3 3. Chemical-Resistant Lab Coat Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4 Doff5 5. Air-Purifying Respirator (in a clean area) Doff4->Doff5 Disposal_Plan Start Handling of 3-[(2,3-Dichlorophenoxy)methyl]azetidine Solid_Waste Contaminated Solid Waste (PPE, absorbent materials) Start->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Solutions, rinsates) Start->Liquid_Waste Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Disposal_Service Institutional Hazardous Waste Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service

Caption: Waste Disposal Workflow.

By adhering to these stringent safety protocols, you can confidently and safely handle 3-[(2,3-Dichlorophenoxy)methyl]azetidine in your research endeavors.

References

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Material Safety Data Sheet. Spectrum Chemical.
  • Personal Protective Equipment Selection Guide.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety data sheet.
  • 3-(2-methylphenoxy)azetidine hydrochloride — Chemical Substance Information. NextSDS.
  • Personal Protective Equipment (PPE).
  • Safety Data Sheet. CymitQuimica.
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • 1 MATERIAL SAFETY DATA SHEET. Greenbook.net.
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • How to Choose PPE for Chemical Work.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-Dichlorophenoxy)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(2,3-Dichlorophenoxy)methyl]azetidine
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